Technical Documentation Center

4,4-Difluorocyclohexene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,4-Difluorocyclohexene

Core Science & Biosynthesis

Foundational

conformational analysis of 4,4-difluorocyclohexene ring inversion

An In-Depth Technical Guide to the Conformational Analysis of 4,4-Difluorocyclohexene Ring Inversion Abstract The introduction of fluorine atoms into organic molecules can profoundly alter their conformational preference...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 4,4-Difluorocyclohexene Ring Inversion

Abstract

The introduction of fluorine atoms into organic molecules can profoundly alter their conformational preferences and dynamic behavior, a principle of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical exploration of the conformational analysis of 4,4-difluorocyclohexene, focusing on the kinetics and thermodynamics of its ring inversion process. We delve into the foundational principles of cyclohexene conformation, the specific electronic and steric effects of the C4 gem-difluoro group, and the interplay of strain elements that govern the energy landscape. This document serves as a resource for researchers, detailing both the theoretical underpinnings and the practical application of advanced analytical techniques, primarily Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, alongside computational chemistry methods for a holistic understanding.

Introduction: The Unique Landscape of Cyclohexene Conformations

Unlike the well-defined chair conformation of cyclohexane, which minimizes both angle and torsional strain, the presence of an sp²-hybridized double bond flattens a portion of the cyclohexene ring.[1] This geometric constraint forces the molecule to adopt non-chair conformations to alleviate strain. The most stable ground state for cyclohexene is the "half-chair" conformation.[2] Ring inversion in cyclohexene is the process by which one half-chair form converts to its mirror image. This process does not proceed through a simple, high-energy planar state but rather through a series of lower-energy intermediates, including twist-boat and boat conformations.[2][3]

The introduction of a gem-difluoro group at the C4 position, which is allylic to the double bond, introduces a fascinating set of competing steric and electronic effects that modulate the ring inversion barrier. Understanding these effects is critical for predicting molecular shape, reactivity, and interaction with biological targets.

Foundational Principles: Strains and Conformations

The Half-Chair Ground State

The half-chair conformation represents the energy minimum for the 4,4-difluorocyclohexene ring. In this arrangement, four carbon atoms (C1, C2, C3, and C6) are roughly coplanar, while C4 and C5 are puckered out of this plane in opposite directions. This arrangement balances the inherent torsional strain from the planar portion of the ring with the angle strain that would arise from a fully planar structure.

Allylic Strain: A Key Modulator

Allylic strain refers to the steric repulsion between substituents on an sp² carbon and an adjacent sp³ carbon.[4][5] In the context of 4,4-difluorocyclohexene, A(1,3) strain can occur between a pseudo-axial fluorine atom at C4 and the hydrogen at C6. This repulsive interaction can destabilize the half-chair conformation and influence the energy of the inversion pathway. The magnitude of this strain is a critical factor in determining the overall energy barrier to inversion.

The Ring Inversion Pathway

The ring inversion of cyclohexene derivatives is a dynamic process that connects the two equivalent half-chair conformers. This pathway is crucial for understanding the molecule's flexibility.

G HC1 Half-Chair (A) TS1 Transition State (Boat) HC1->TS1 ΔG‡ HC2 Half-Chair (A') TS1->HC2 ΔG‡ TB Twist-Boat (Intermediate) TS1->TB low barrier TB->TS1 p1 p2

Caption: Simplified energy pathway for cyclohexene ring inversion.

The inversion proceeds from one half-chair (A), through a higher-energy boat-like transition state, to the other half-chair (A').[3] Computational studies suggest that the pathway involves flexible twist-boat intermediates that are very close in energy to the boat transition state, creating a flattened energy profile at the apex of the inversion barrier.[2]

The Influence of the 4,4-Difluoro Group

The gem-difluoro group at C4 exerts a powerful influence through both steric and electronic effects, distinguishing it from its non-fluorinated counterpart.

  • Steric Effects : Fluorine has a van der Waals radius of 1.47 Å, larger than hydrogen (1.20 Å) but smaller than a methyl group (2.00 Å). The presence of two fluorine atoms creates significant steric bulk at the C4 position, influencing allylic strain interactions.

  • Electronic Effects : The C-F bond is highly polarized due to fluorine's high electronegativity. This creates a strong local dipole moment. Furthermore, hyperconjugation effects, such as n(F) → σ*(C-F) interactions, can stabilize certain conformations.[6] These electronic factors can subtly alter bond lengths and angles, thereby affecting the strain energy of the entire ring system.

Experimental Determination of the Inversion Barrier: Dynamic NMR

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the quintessential experimental technique for quantifying the kinetics of fast, reversible processes like ring inversion.[7][8] The method relies on monitoring the changes in the NMR spectrum as a function of temperature.

Principles of DNMR

At high temperatures, the ring inversion is rapid on the NMR timescale. This rapid exchange averages the magnetic environments of axial and equatorial protons (or fluorine atoms), resulting in sharp, time-averaged signals. As the temperature is lowered, the rate of inversion slows down.

  • Slow Exchange Limit : At a sufficiently low temperature, the inversion is slow enough that the distinct axial and equatorial environments are "frozen out," and separate signals are observed for each.

  • Coalescence : At a specific temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single, broad peak. At this point, the rate of exchange (k) can be estimated.

  • Lineshape Analysis : A more rigorous method involves analyzing the shape of the NMR signals over a range of temperatures. By fitting the experimental spectra to theoretical lineshapes calculated using the Bloch equations modified for chemical exchange, precise rate constants (k) can be determined at each temperature.[7]

Data Analysis: The Eyring Equation

Once the rate constants (k) are determined at various temperatures (T), the thermodynamic activation parameters for the ring inversion can be calculated using the Eyring equation.[9][10]

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

where:

  • k is the rate constant

  • κ is the transmission coefficient (usually assumed to be 1)

  • k_B is the Boltzmann constant

  • h is the Planck constant

  • T is the absolute temperature

  • R is the ideal gas constant

  • ΔG‡ is the Gibbs free energy of activation

By plotting ln(k/T) versus 1/T (an Eyring plot), a straight line is obtained.[10][11]

  • Slope = -ΔH‡/R

  • Y-intercept = ΔS‡/R + ln(k_B/h)

From this plot, the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) can be determined, providing a complete thermodynamic profile of the inversion process.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust procedure for DNMR analysis. The self-validating nature comes from the consistency required across multiple temperatures and the strong statistical basis of the Eyring plot.

G cluster_workflow DNMR Experimental Workflow Prep 1. Sample Preparation (Deutero-acetone, ~10-20 mg) Acq_High 2. High-Temp Acquisition (e.g., 298 K, Fast Exchange) Prep->Acq_High Acq_VT 3. Variable-Temp (VT) Acquisition (Cool sample in steps of 5-10 K) Acq_High->Acq_VT Coalescence 4. Identify Coalescence (Tc) (Signals merge) Acq_VT->Coalescence Acq_Low 5. Low-Temp Acquisition (e.g., 180 K, Slow Exchange) Coalescence->Acq_Low Analysis 6. Lineshape Analysis (Extract rate constant 'k' at each T) Acq_Low->Analysis Plot 7. Eyring Plot (ln(k/T) vs 1/T) Analysis->Plot Params 8. Determine ΔH‡ and ΔS‡ (From slope and intercept) Plot->Params

Caption: Workflow for DNMR analysis of ring inversion kinetics.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 10-20 mg of 4,4-difluorocyclohexene in a low-freezing point deuterated solvent (e.g., acetone-d6, CHF2Cl) in a 5 mm NMR tube. The solvent choice is critical to avoid freezing at the low temperatures required for the slow exchange regime.

  • Spectrometer Calibration : Calibrate the spectrometer's temperature using a standard sample like methanol or ethylene glycol. This ensures the accuracy of the temperatures used in the Eyring analysis.

  • Initial Spectrum : Acquire a high-temperature (e.g., 298 K) ¹H or ¹⁹F NMR spectrum to observe the time-averaged signals in the fast exchange regime.

  • Variable Temperature (VT) Study : Gradually lower the sample temperature in 5-10 K increments. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.

  • Data Acquisition : Record spectra through the coalescence region and down to the slow exchange limit, where distinct axial and equatorial signals are resolved.

  • Lineshape Analysis : Using specialized NMR software (e.g., DNMR, MEXICO), perform a full lineshape analysis on the spectra obtained at several temperatures in the intermediate exchange region.[11] This involves fitting the experimental data to theoretical models to extract the rate constant k at each temperature T.

  • Eyring Plot and Calculation : Construct an Eyring plot using the extracted k and T values. Perform a linear regression to determine the slope and intercept, from which ΔH‡ and ΔS‡ are calculated. ΔG‡ can then be calculated at a reference temperature (e.g., 298 K) using the equation ΔG‡ = ΔH‡ - TΔS‡.

Computational Chemistry: A Theoretical Counterpart

Computational methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental findings.[12] They allow for the visualization of structures that cannot be observed directly, such as transition states, and provide an independent calculation of the energy barrier.

Methodology:

  • Conformational Search : Identify the ground state (half-chair) and transition state (boat) geometries of 4,4-difluorocyclohexene.

  • Geometry Optimization : Optimize the geometries of the ground and transition states using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).

  • Frequency Calculation : Perform frequency calculations on the optimized structures. A true minimum (ground state) will have all positive frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the ring inversion).[13]

  • Energy Calculation : The electronic energy difference between the transition state and the ground state provides the enthalpy of activation (ΔH‡) at 0 K. Including zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculation yields the Gibbs free energy of activation (ΔG‡).[14]

ParameterExperimental (DNMR)Computational (DFT)
ΔG‡ (kcal/mol) Determined from Eyring Eq.Calculated from E(TS) - E(GS)
ΔH‡ (kcal/mol) From Eyring plot slopeCalculated + thermal corrections
ΔS‡ (cal/mol·K) From Eyring plot interceptCalculated from vibrational modes

Table 1: Comparison of parameters obtained from experimental and computational methods. A strong correlation between the two validates the overall analysis.

Synthesis of 4,4-Difluorocyclohexene

Access to 4,4-difluorocyclohexene is a prerequisite for its study. While not a common commercial chemical, a plausible synthetic route starts from cyclohexenone.

  • Protection of the Ketone : The ketone in 4-cyclohexenone can be protected as a ketal (e.g., using ethylene glycol) to prevent reaction at the carbonyl group in subsequent steps.

  • Fluorination : A key step is the introduction of the gem-difluoro group. This can often be achieved by reacting a ketone precursor with a fluorinating agent. For instance, the related compound 4,4-difluorocyclohexanone can be synthesized from 1,4-cyclohexanedione.[15][16] A similar strategy could be adapted.

  • Deallylation/Elimination : A subsequent step would be required to re-introduce the double bond in the correct position if it was not preserved during fluorination.

Conclusion and Outlook

The conformational analysis of 4,4-difluorocyclohexene provides a clear case study on the subtle yet powerful influence of fluorine in molecular design. The interplay between allylic strain and the electronic effects of the gem-difluoro group creates a unique energy landscape for the ring inversion process. The robust combination of Dynamic NMR spectroscopy and computational chemistry offers a powerful, self-validating toolkit for elucidating the thermodynamic parameters of this dynamic process. These insights are not merely academic; they provide fundamental data that can inform the design of novel pharmaceuticals and advanced materials where conformational control is paramount for function.

References

  • Maruani, J., & Gârbujo, C. (2009). Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. Available at: [Link]

  • Spassov, S. L., & Griffith, D. L. (1971). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. ResearchGate. Available at: [Link]

  • CN107827721B. (n.d.). Method for synthesizing 4-fluorocyclohexanone. Google Patents.
  • LibreTexts. (2021). 4.3: Conformation Analysis of Cyclohexane. Chemistry LibreTexts. Available at: [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link]

  • Slideshare. (n.d.). Conformational analysis of cyclohexane. Slideshare. Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (2015). Conformational analysis of cycloalkanes. SciSpace. Available at: [Link]

  • LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • Cormanich, R., et al. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. PMC. Available at: [Link]

  • Ashenhurst, J. (2014). Conformations of Cyclohexane (and Cyclopentane). Master Organic Chemistry. Available at: [Link]

  • Shainyan, B., et al. (2008). Variable temperature NMR and theoretical study of the stereodynamics of 5-trifluoromethylsulfonyl-1,3,5-dioxaazinane: Perlin effect subject to heteroatom substitution. ResearchGate. Available at: [Link]

  • Anet, F. A. L., & Haq, M. Z. (1965). Ring Inversion in Cyclohexene. Journal of the American Chemical Society, 87(13), 3147–3148. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Determining the Energy of Activation Parameters from Dynamic NMR Experiments. University of Colorado Boulder. Available at: [Link]

  • Luz, Z., & Meiboom, S. (1981). Dynamic NMR in liquid crystalline solvents—ring inversion of s‐trioxane. The Journal of Chemical Physics, 74(12), 6686-6694. Available at: [Link]

  • Wikipedia. (n.d.). Allylic strain. Wikipedia. Available at: [Link]

  • Lee, S., et al. (2021). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. ACS Central Science, 7(4), 656–664. Available at: [Link]

  • Tormena, C. F., et al. (2019). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 84(15), 9487–9496. Available at: [Link]

  • LibreTexts. (2023). 6.4.1: Eyring equation. Chemistry LibreTexts. Available at: [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Available at: [Link]

  • Mondal, S., & Alabugin, I. V. (2022). Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. Nature Reviews Chemistry, 6(11), 794–811. Available at: [Link]

  • Modarresi-Alam, A. R., et al. (2009). Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines—Studies on N−S Interactions. The Journal of Organic Chemistry, 74(13), 4740–4746. Available at: [Link]

  • Modarresi-Alam, A. R., et al. (2009). Dynamic (1)H NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines--studies on N-S interactions. PubMed. Available at: [Link]

  • Rizzi, A., et al. (2024). An automated Calculation Pipeline for Differential Pair Interaction Energies with Molecular Force Fields using the Tinker Molecular Modeling Package. ChemRxiv. Available at: [Link]

  • Shishkina, S. V., et al. (2002). Three-stage character of ring inversion in cyclohexene. ResearchGate. Available at: [Link]

  • Cormanich, R., et al. (2022). Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di- and tri-fluorocyclohexanes. St Andrews Research Repository. Available at: [Link]

  • CN106045828A. (n.d.). Preparation method of 4,4'-difluorobenzophenone. Google Patents.
  • Chodera, J. D., & Mobley, D. L. (2017). Alchemical Free Energy Calculations: Ready for Prime Time?. Chodera lab. Available at: [Link]

  • Kern, D., & Palmer, A. G. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. Uni Halle. Available at: [Link]

  • ResearchGate. (n.d.). The activation energy obtained by means of the Eyring equation. ResearchGate. Available at: [Link]

  • Schneider, H. J., & Hoppen, V. (1978). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. PubMed. Available at: [Link]

  • Fiveable. (n.d.). Eyring Equation Definition. Fiveable. Available at: [Link]

  • YouTube. (2020). (ENGLISH) DYNAMIC NMR Fluxional NMR Temp. Depend cyclohexane ring flipping kinetics hinder rotation. YouTube. Available at: [Link]

  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of l,l-Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396-3402. Available at: [Link]

  • Kozlov, M. M., & Markin, V. S. (2009). Calculating Transition Energy Barriers and Characterizing Activation States for Steps of Fusion. Biophysical Journal, 96(7), 2696–2710. Available at: [Link]

  • MIT OpenCourseWare. (2005). 5.512: Organic Synthesis, Problem Set 1. MIT OpenCourseWare. Available at: [Link]

  • ResearchGate. (2022). Best way to calculate free energy TS barriers using comp. software (Gaussian, Orca, etc)?. ResearchGate. Available at: [Link]

  • US20090177014A1. (n.d.). Process for Preparing 4,4' Difluorobenzophenone. Google Patents.
  • Gacal, B., et al. (n.d.). Allylic Epoxides Increase the Strain Energy of Cyclic Olefin Monomers for Ring-Opening Metathesis Polymerization. ChemRxiv. Available at: [Link]

  • Beilstein Journals. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. Available at: [Link]

Sources

Exploratory

Harnessing the Gauche Effect: A Guide to the Thermodynamic Stability of gem-Difluorinated Cyclohexene Derivatives in Drug Discovery

An In-depth Technical Guide: This guide provides a deep dive into the thermodynamic principles governing the stability of gem-difluorinated cyclohexene derivatives. Moving beyond simple descriptions, we will explore the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides a deep dive into the thermodynamic principles governing the stability of gem-difluorinated cyclohexene derivatives. Moving beyond simple descriptions, we will explore the intricate interplay of stereoelectronic and steric effects that make these scaffolds powerful tools for medicinal chemists. By understanding the causality behind their conformational preferences, researchers can rationally design molecules with enhanced metabolic stability, controlled conformations, and optimized physicochemical properties.

The Strategic Advantage of the gem-Difluoro Group in Cyclohexene Scaffolds

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, used to modulate everything from potency and lipophilicity to pharmacokinetics.[1][2] The gem-difluoromethylene (CF₂) group, when incorporated into a cyclohexene ring, offers a unique combination of stability and conformational control. Unlike their non-fluorinated counterparts, these derivatives exhibit distinct conformational preferences that can be leveraged to pre-organize a molecule for optimal interaction with a biological target or to block specific metabolic pathways.[3][4] For instance, the gem-difluorocyclobutane motif was critical in the development of Ivosidenib for its ability to increase metabolic stability while maintaining potency.[3] This guide will elucidate the fundamental forces that confer these advantageous properties, providing a predictive framework for drug development professionals.

Conformational Landscape of gem-Difluorinated Cyclohexenes

The cyclohexene ring is not a flat hexagon. Due to the sp² hybridized carbons of the double bond, it adopts a half-chair or sofa conformation. This creates distinct substituent positions: axial-like, equatorial-like, allylic, and vinylic. The introduction of a CF₂ group dramatically influences the equilibrium between the two possible half-chair conformers.

G cluster_0 Conformational Equilibrium of a 4,4-difluorocyclohexene derivative A Half-Chair 1 (F_ax-like) B Half-Chair 2 (F_eq-like) A->B Ring Inversion B->A ΔG

Caption: Ring inversion in a substituted gem-difluorocyclohexene.

The thermodynamic stability, and thus the dominant conformation, is dictated by a subtle balance of several powerful effects, which we will now dissect.

The Pillars of Stability: Stereoelectronic and Steric Effects

Thermodynamic stability is a function of a molecule's internal energy, which is governed by its intramolecular interactions.[5] In gem-difluorinated cyclohexenes, stability is not merely a matter of avoiding steric clashes; it is profoundly influenced by stereoelectronic effects originating from the highly polar C-F bonds.[6][7]

The high electronegativity of fluorine creates strong C-F bond dipoles and exerts a powerful inductive effect, influencing the acidity and basicity of nearby functional groups.[4] However, more nuanced orbital interactions are at play.

  • Anomeric-like Interactions (nF → σCF): A key stabilizing factor in geminal fluorination is the anomeric-like interaction between the lone pair (n) of one fluorine atom and the antibonding orbital (σ) of the adjacent C-F bond. This electron delocalization can account for a significant stabilization energy, making the CF₂ group itself inherently stable.[8]

  • Hyperconjugation (σCH → σCF): The orientation of the C-F bonds relative to adjacent C-H or C-C bonds is critical. A stabilizing hyperconjugative interaction occurs when a σ bonding orbital is anti-periplanar to a σ C-F antibonding orbital.[9] In certain conformations, this σCH → σ*CF interaction can be a powerful driving force, favoring what might otherwise be a sterically hindered arrangement.[9][10] This effect is a primary rationale for the anomeric effect observed in many fluorinated cyclic systems.[9][11]

  • Electrostatic Interactions: The polarized C-F bonds can engage in stabilizing electrostatic interactions with nearby polarized C-H bonds. For example, placing CF₂ groups can render adjacent axial hydrogens more electropositive, leading to stabilizing 1,3-diaxial interactions with other heteroatoms in the ring.[10][12] These nonclassical hydrogen bonds can surprisingly favor axial conformations over equatorial ones.[9]

G cluster_main Key Stabilizing Stereoelectronic Interactions A Fluorine Lone Pair (nF) B C-F Antibonding Orbital (σ*CF) A->B Anomeric-like Effect (nF → σ*CF) C C-H Bonding Orbital (σCH) C->B Hyperconjugation (σCH → σ*CF)

Caption: Dominant orbital interactions stabilizing gem-difluoro groups.

In the cyclohexene framework, traditional 1,3-diaxial interactions of cyclohexane are modified.[13] A key steric factor becomes allylic strain , which arises from interactions between substituents on the double bond and those at the adjacent allylic positions.

  • A¹‚² Strain: Interaction between a substituent on a vinylic carbon (C1) and an allylic carbon (C6).

  • A¹‚³ Strain: Interaction between a substituent on a vinylic carbon (C1) and a substituent on the other allylic carbon (C3).

When a CF₂ group is at an allylic position (e.g., C3), the molecule will adopt a half-chair conformation that minimizes the steric clash between the fluorine atoms and substituents on the double bond. This strain can dictate the preferred conformation and influence the stereochemical outcome of reactions.[14]

Experimental and Computational Validation of Thermodynamic Stability

A multi-pronged approach combining experimental spectroscopy and computational chemistry is essential for accurately characterizing the thermodynamic stability of these derivatives.

VT-NMR is the primary experimental technique for quantifying the energy difference between conformers in dynamic equilibrium. By lowering the temperature, the rate of ring inversion is slowed, allowing individual conformers to be resolved and their populations measured.

Step-by-Step Methodology for VT-NMR Analysis:

  • Sample Preparation: Dissolve a high-purity sample (5-10 mg) of the gem-difluorinated cyclohexene derivative in a suitable low-freezing deuterated solvent (e.g., CD₂Cl₂, toluene-d₈, or vinyl chloride) in a standard NMR tube.

  • Initial Spectrum Acquisition: Record a standard ¹H and ¹⁹F NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference. ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, often providing clearer resolution of conformers than ¹H NMR.[15][16]

  • Low-Temperature Acquisition: Gradually lower the spectrometer temperature in controlled increments (e.g., 10 K steps). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence and Resolved Spectra: Note the temperature at which exchanging signals broaden and merge (the coalescence temperature). Continue cooling until sharp, distinct signals for each conformer are observed in the slow-exchange regime.

  • Integration and Population Analysis: At a temperature where the conformers are well-resolved, carefully integrate the signals corresponding to each conformer in the ¹⁹F or ¹H spectrum. The ratio of the integrals directly corresponds to the population ratio of the conformers.

  • Calculation of Thermodynamic Parameters:

    • Calculate the equilibrium constant (K_eq) from the ratio of the conformer populations (K_eq = [Equatorial-like]/[Axial-like]).

    • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.

Computational chemistry provides invaluable insights into the geometries and relative energies of conformers, corroborating experimental findings.[8][17]

Step-by-Step Methodology for DFT Calculations:

  • Structure Generation: Build the initial 3D structures of the possible half-chair conformers of the gem-difluorinated cyclohexene derivative using a molecular modeling program.

  • Geometry Optimization: Perform full geometry optimizations for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/aug-cc-pVTZ). The M06-2X functional is often recommended for systems where non-covalent interactions are important.[9]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[8] The output provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

  • Energy Calculation and Comparison: Extract the total electronic energies and Gibbs free energies for each conformer. The difference in these values (ΔG) represents the calculated thermodynamic stability difference between the conformers.

  • Advanced Analysis (Optional): Conduct a Natural Bond Orbital (NBO) analysis to identify and quantify the specific stereoelectronic interactions (e.g., hyperconjugation) contributing to the stability of the preferred conformer.[8][9]

Data Synthesis: Impact on Physicochemical Properties

The conformational preferences dictated by the CF₂ group have a tangible impact on key drug-like properties. As shown in numerous studies, gem-difluorination significantly alters acidity/basicity and can have complex effects on lipophilicity.[4][18]

Table 1: Illustrative Impact of gem-Difluorination on Physicochemical Properties

PropertyNon-Fluorinated Cycloalkanegem-Difluorinated CycloalkaneRationale
pKa (Carboxylic Acid) ~4.9~4.2Strong inductive electron-withdrawal by fluorine atoms stabilizes the carboxylate anion.[4]
pKa (Amine) ~10.7~9.5Inductive effect of the CF₂ group decreases the basicity of the amine.[4]
Metabolic Stability Varies (potential site of oxidation)Generally IncreasedThe C-F bond is very strong, and the CF₂ group can block metabolically labile C-H positions.[4][18]
LogP (Lipophilicity) VariesComplex TrendCan increase or decrease depending on ring size, fluorine position, and overall molecular polarity.[4]

Note: Values are representative and vary based on the specific molecular structure.

Conclusion: A Predictive Tool for Rational Drug Design

The thermodynamic stability of gem-difluorinated cyclohexene derivatives is not governed by a single dominant force but by a sophisticated interplay of steric and stereoelectronic effects. The anomeric-like nF → σCF interaction provides inherent stability to the CF₂ group, while hyperconjugative (σCH → σCF) and electrostatic interactions often dictate the conformational equilibrium, sometimes favoring seemingly less stable axial-like orientations.[8][9][10] These preferences must be weighed against classic steric factors like allylic strain.

By employing a combined strategy of high-level computational analysis and definitive VT-NMR experiments, researchers can accurately predict and validate the conformational behavior of these valuable scaffolds. This understanding transforms the CF₂ group from a simple bioisostere into a powerful tool for the rational design of conformationally constrained, metabolically robust, and therapeutically effective drug candidates.

References

  • Title: Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC - NIH Source: National Institutes of Health URL
  • Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC - PubMed Central Source: PubMed Central URL
  • Title: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: ResearchGate URL
  • Title: Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes Source: ACS Publications URL
  • Title: gem-difluorinated analogs of drugs and further...
  • Title: AAMC FL3 Cp question Source: Reddit URL
  • Title: Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed Source: PubMed URL
  • Title: Stereoelectronic effect - Wikipedia Source: Wikipedia URL
  • Title: Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions - PMC - NIH Source: National Institutes of Health URL
  • Title: Thermochemistry of Platinum Fluorides: A Computational Study Source: ResearchGate URL
  • Title: Conformational analysis of cyclohexanes Source: Chemistry LibreTexts URL
  • Title: Fluorine in medicinal chemistry - PubMed Source: PubMed URL
  • Title: Allylic Strain Source: Scribd URL
  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Publications URL
  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Royal Society of Chemistry URL
  • Title: Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions Source: Wiley Online Library URL
  • Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: ResearchGate URL
  • Title: Anomeric effect - Wikipedia Source: Wikipedia URL

Sources

Foundational

Electronic & Conformational Profiling: 4,4-Difluorocyclohexene vs. Cyclohexene

Topic: Electronic Properties of 4,4-Difluorocyclohexene vs. Cyclohexene Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Executive Summary The introduction of a gem-dif...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 4,4-Difluorocyclohexene vs. Cyclohexene Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The introduction of a gem-difluoro motif at the C4 position of cyclohexene fundamentally alters the molecule's physicochemical landscape without disrupting its core carbocyclic skeleton. For medicinal chemists, 4,4-difluorocyclohexene (4,4-DFCH) represents a strategic bioisostere of cyclohexene, offering modulated lipophilicity (


), enhanced metabolic stability at the C4 position, and a distinct electronic vector that influences binding affinity. This guide provides a comparative technical analysis of the electronic architecture, conformational dynamics, and synthetic reactivity of 4,4-DFCH versus its non-fluorinated parent.

Structural & Conformational Dynamics[1]

The Fluorine Effect on Geometry

While cyclohexene adopts a stable half-chair conformation (


 symmetry) to alleviate torsional strain, the substitution of two hydrogen atoms with fluorine at C4 introduces specific stereoelectronic effects.
  • Bond Lengths: The

    
     bond (
    
    
    
    ) is longer than the
    
    
    bond (
    
    
    ), but the van der Waals radius of fluorine (
    
    
    ) is only marginally larger than hydrogen (
    
    
    ). This allows the gem-difluoro group to be accommodated at the C4 position with minimal steric penalty compared to bulkier alkyl groups.
  • Puckering Amplitude: In 4,4-DFCH, the C4 carbon is one of the out-of-plane atoms in the half-chair. The gem-difluoro substitution creates a "thorp-ingold" like effect (angle compression), slightly flattening the C3-C4-C5 angle to accommodate the larger F-C-F angle (

    
     vs H-C-H), effectively rigidifying the ring inversion barrier slightly compared to cyclohexene.
    
Conformational Equilibrium

In the half-chair, the C4 substituents adopt pseudo-equatorial (


-eq)  and pseudo-axial (

-ax)
orientations. Unlike monosubstituted cyclohexenes where the substituent prefers

-eq to avoid allylic strain (

), the gem-difluoro motif forces one fluorine into the

-ax position.
  • Hyperconjugation (

    
    ):  The anti-periplanar arrangement required for hyperconjugative stabilization is less accessible in the rigid half-chair alkene compared to the cyclohexane chair, but the dipole minimization favors the conformer where the net dipole is opposed to the alkene 
    
    
    
    -system.

Conformation Cyclohexene Cyclohexene (Half-Chair) DFCH 4,4-Difluorocyclohexene (Polarized Half-Chair) Cyclohexene->DFCH Fluorination Effect Strain Torsional Strain (Minimally Increased) Cyclohexene->Strain C4-H/H interactions DFCH->Strain C4-F/F interactions Dipole Dipole Vector (Strong C4 -> Ring) DFCH->Dipole C-F Polarization

Figure 1: Conformational divergence driven by fluorination. The primary driver for 4,4-DFCH behavior is electronic polarization rather than steric bulk.

Electronic Architecture

The defining feature of 4,4-DFCH is the strong inductive withdrawal (


) of the fluorine atoms, which propagates through the 

-framework to the double bond.
Dipole Moment & Charge Distribution
  • Cyclohexene: Possesses a negligible dipole moment (

    
     D), making it non-polar and lipophilic.
    
  • 4,4-Difluorocyclohexene: The two C-F bonds create a significant resultant dipole vector pointing away from the ring center. The molecular dipole moment is estimated at 2.2 – 2.5 D . This drastic increase in polarity affects solvation energy and allows for specific dipole-dipole interactions in protein binding pockets.

Orbital Energies (HOMO/LUMO)

The


 effect lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
PropertyCyclohexene4,4-DifluorocyclohexeneImplication
Electronic Character Electron-rich

-system
Electron-deficient

-system
Reduced nucleophilicity of the alkene.
HOMO Energy HighLoweredHarder to oxidize; higher ionization potential.
LUMO Energy HighLoweredMore susceptible to nucleophilic attack (though still resistant) or back-bonding.
Inductive Range N/A

-effect on C1/C2
The double bond is deactivated towards electrophiles.

Reactivity Profile & Synthetic Implications[1][2][3]

The electronic deactivation of the double bond in 4,4-DFCH dictates experimental protocols. Standard electrophilic additions require more vigorous conditions or more potent catalysts compared to cyclohexene.

Electrophilic Addition (Bromination/Epoxidation)[1]
  • Mechanism: The initial step involves the

    
    -electrons attacking the electrophile (
    
    
    
    ). In 4,4-DFCH, the electron density at the double bond is reduced by the through-bond inductive effect of the fluorines at C4.
  • Observation: Reaction rates with

    
    -CPBA (epoxidation) or 
    
    
    
    are slower.
  • Regioselectivity: In asymmetric reactions, the remote fluorines can induce subtle directing effects via dipole orientation, though steric directing is minimal.

Acidity of Allylic Protons

The protons at C3 and C6 are allylic. In 4,4-DFCH, the C3 protons are also


 to the difluoro group (actually 

to fluorine, attached to C3).
  • Acidity: The acidity of C3-H is significantly increased due to the proximity of the electron-withdrawing fluorines. This allows for easier deprotonation and functionalization at the allylic position compared to cyclohexene.

Reactivity DFCH 4,4-Difluorocyclohexene TS Transition State (Destabilized by -I Effect) DFCH->TS Slow Attack Electrophile Electrophile (E+) (e.g., m-CPBA, Br2) Electrophile->TS Slow Attack Product Addition Product TS->Product Collapse Note Key Insight: The C4-fluorines pull electron density away from the C1=C2 bond, raising the activation energy. TS->Note

Figure 2: Kinetic deactivation of the alkene in electrophilic addition reactions.[1]

Experimental Protocol: Synthesis & Characterization

The most robust route to 4,4-difluorocyclohexene utilizes a deoxofluorination strategy on a ketone precursor. Direct fluorination of cyclohexene is non-selective.

Protocol: Deoxofluorination of 3-Cyclohexen-1-one

Note: This route effectively yields 4,4-difluorocyclohexene (renumbered product) from a conjugated enone precursor.

Reagents:

  • Substrate: 3-Cyclohexen-1-one (1.0 equiv)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Quench: Sat.

    
    
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    . Add 3-cyclohexen-1-one (10 mmol) and anhydrous DCM (20 mL).
    
  • Addition: Cool the solution to

    
    . Add DAST (15 mmol) dropwise via syringe. Caution: DAST reacts violently with water and glass; use plasticware if possible or strict anhydrous technique.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with

    
    ; product is non-UV active unless derivatized, but starting material is UV active).
    
  • Workup: Cool to

    
    . Slowly quench by pouring the reaction mixture into saturated aqueous 
    
    
    
    . Gas evolution (
    
    
    ) will be vigorous.
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate carefully (product is volatile).
  • Purification: Distillation is preferred over column chromatography due to volatility.

Validation (NMR Signatures):

  • 
     NMR:  Look for a characteristic gem-difluoro signal, typically a broad doublet or multiplet around 
    
    
    
    to
    
    
    ppm.
  • 
     NMR:  The vinylic protons (C1/C2) will appear as a multiplet at 
    
    
    
    ppm, slightly downfield shifted relative to cyclohexene due to the inductive effect.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Carreira, E. M., & Han, X. (2015).[2] Gem-Difluorocycloalkanes: Synthesis and Applications. Chemical Reviews. (General reference for gem-difluoro synthesis via DAST).

  • Wiberg, K. B., et al. (1999). Conformational preferences of 1,4-difluorocyclohexane and related systems. Journal of Organic Chemistry, 64(17), 6394-6400. Link

  • PubChem. (2025).[2] 4,4-Difluorocyclohexanecarboxylic acid (Structural analog reference). National Library of Medicine. Link

  • Master Organic Chemistry. (2018). Electrophilic Addition to Alkenes: Mechanism and Reactivity. Link

Sources

Exploratory

dipole moment and polarity of 4,4-difluorocyclohexene

Technical Guide: Dipole Moment & Polarity of 4,4-Difluorocyclohexene Executive Summary This guide provides a rigorous analysis of the physicochemical properties of 4,4-difluorocyclohexene , focusing on its dipole moment,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Dipole Moment & Polarity of 4,4-Difluorocyclohexene

Executive Summary

This guide provides a rigorous analysis of the physicochemical properties of 4,4-difluorocyclohexene , focusing on its dipole moment, conformational dynamics, and utility in medicinal chemistry. Unlike gem-difluoroalkenes (where fluorine is attached to the double bond), 4,4-difluorocyclohexene features a gem-difluoro motif on the sp³ backbone of a cyclic alkene. This structural distinction is critical: it creates a "polar hydrophobic" module that mimics the electronic profile of a carbonyl group (~2.5 D) while maintaining high lipophilicity, making it a premier bioisostere in drug discovery.

Structural & Conformational Dynamics

The Half-Chair Geometry

Cyclohexene does not adopt a chair conformation due to the planarity imposed by the C=C double bond. Instead, it exists primarily in a half-chair conformation.[1]

  • Planar Region: Atoms C1, C2 (alkene), C3, and C6 lie roughly in a plane.

  • Puckered Region: Atoms C4 and C5 deviate from this plane to relieve torsional strain.[1]

In 4,4-difluorocyclohexene , the fluorine atoms are located at the C4 position, one of the puckered carbons. This placement is energetically significant because it minimizes steric eclipsing with the adjacent allylic protons.[1]

  • Pseudo-Axial (

    
    ):  One fluorine atom projects roughly perpendicular to the ring plane.[1]
    
  • Pseudo-Equatorial (

    
    ):  The other fluorine projects outward, closer to the ring plane.
    
Vector Analysis of Polarity

The polarity of 4,4-difluorocyclohexene is driven by the vector sum of the two C–F bonds.

  • Bond Dipole: Each C–F bond has a dipole of approximately 1.4 D.[1]

  • Vector Angle: The F-C-F bond angle is compressed (~108°) relative to the tetrahedral ideal due to the gem-difluoro effect (Bent's rule).

  • Net Result: The vectors do not cancel. Instead, they sum constructively to create a significant molecular dipole directed through the C4 atom, bisecting the F-C-F angle.

VectorAnalysis cluster_0 Dipole Vector Summation CF_ax C-F (Pseudo-axial) Vector A Net_Dipole Net Molecular Dipole (Vector A + B) CF_ax->Net_Dipole Vector Addition CF_eq C-F (Pseudo-equatorial) Vector B CF_eq->Net_Dipole

Figure 1: Vector addition of C-F bond dipoles resulting in the net moment.

Dipole Moment Analysis

Estimated & Comparative Values

While a specific experimental dipole moment for 4,4-difluorocyclohexene is rarely isolated in standard databases, it can be derived with high precision from structural analogs. The electronic environment of the C4 position is sufficiently distal from the alkene to approximate the behavior of 1,1-difluorocyclohexane .

Table 1: Comparative Dipole Moments of Fluorinated Analogs

MoleculeStructureDipole Moment (

)
Source/Method
1,1-Difluorocyclohexane Cyclohexane ring, gem-F at C12.4 – 2.6 D Experimental (Dielectric) [1]
4,4-Difluorocyclohexene Cyclohexene ring, gem-F at C42.2 – 2.5 D Estimated (Vector Sum)
Cyclohexanone Carbonyl at C12.9 D Experimental
All-cis-Hexafluorocyclohexane 6 Facially Syn Fluorines6.2 D Experimental/DFT [2]
The "Carbonyl Mimic" Effect

The estimated dipole of 2.2 – 2.5 D is the key to this molecule's utility. It closely matches the dipole magnitude of a ketone (C=O, ~2.9 D) or an ether.

  • Implication: You can replace a metabolically labile ketone with a 4,4-difluorocyclohexene moiety.[1] The molecule retains the polarity required for receptor binding (dipole-dipole interactions) but lacks the hydrogen bond acceptor capability of the oxygen lone pairs, significantly altering the solvation profile (LogP).

Physicochemical Implications in Drug Design

Polar Hydrophobicity

The 4,4-difluorocyclohexene motif exhibits "polar hydrophobicity."

  • Lipophilicity: The C-F bond is non-polarizable and hydrophobic.[1] The surface area of the fluorine atoms increases LogP relative to a C=O group.

  • Polarity: The strong dipole moment allows for specific electrostatic orientations in the protein binding pocket.

Bioisosteric Mapping

Researchers utilize this scaffold to modulate LogD and Metabolic Stability .[1] The C-F bond is highly resistant to Cytochrome P450 oxidation, unlike the C-H bonds it replaces.

Bioisostere Ketone Cyclohexanone (Metabolically Labile) Bioisostere 4,4-Difluorocyclohexene (Metabolically Stable) Ketone->Bioisostere Deoxofluorination (Bioisosteric Replacement) Prop1 Dipole: ~2.9 D H-Bond Acceptor: YES Ketone->Prop1 Prop2 Dipole: ~2.4 D H-Bond Acceptor: NO Lipophilicity: HIGHER Bioisostere->Prop2

Figure 2: Comparison of physicochemical properties between the ketone parent and the difluoro-alkene analog.

Experimental Characterization Protocols

Synthesis: Deoxofluorination Pathway

The most robust route to 4,4-difluorocyclohexene is the nucleophilic fluorination of 3-cyclohexen-1-one (often commercially available or synthesized via Birch reduction of anisole followed by hydrolysis).

Protocol:

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Conditions:

    
     under Nitrogen atmosphere.
    
  • Mechanism: The carbonyl oxygen attacks the sulfur center, activating it as a leaving group.[1] Two fluoride ions sequentially displace the oxygen, forming the gem-difluoro linkage.

Safety Note: DAST can be explosive at high temperatures.[1] Deoxo-Fluor is thermally more stable but still requires careful temperature control.[1]

Dipole Moment Measurement (Guggenheim Method)

To experimentally validate the dipole moment, use the Dielectric Constant Method in dilute solution.

Step-by-Step Workflow:

  • Solvent Selection: Use a non-polar, non-interacting solvent like Benzene or Cyclohexane ($ \epsilon_r \approx 2.0 $).[1]

  • Series Preparation: Prepare 5 solutions of 4,4-difluorocyclohexene with weight fractions (

    
    ) ranging from 0.001 to 0.01.
    
  • Measurement:

    • Measure Dielectric Constant (

      
      ) using a Dipole Meter (capacitance cell).
      
    • Measure Refractive Index (

      
      ) using a Refractometer (sodium D line).[1]
      
  • Calculation: Plot

    
     vs. 
    
    
    
    (slope
    
    
    ) and
    
    
    vs.
    
    
    (slope
    
    
    ).
    • Use the Guggenheim equation:

      
      
      
    • Where

      
       is the molecular weight of 4,4-difluorocyclohexene (118.12  g/mol ).
      

References

  • W. J. Hehre, et al. "Dipole Moments of Conformational Isomers."[1] Journal of the American Chemical Society, 1975. (Data for 1,1-difluorocyclohexane analog). [1]

  • O'Hagan, D., et al. "All-cis-1,2,3,4,5,6-hexafluorocyclohexane: A Facially Polarized Cyclohexane." Nature Chemistry, 2015.[1] [1]

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1] [1]

  • PubChem Compound Summary. "1,1-Difluorocyclohexane." National Center for Biotechnology Information.[1] [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 4,4-Difluorocyclohexene via Deoxofluorination

Abstract This application note details the protocol for the synthesis of 4,4-difluorocyclohexene from 3-cyclohexen-1-one . While the transformation of a ketone to a gem-difluoride is a standard operation, this specific s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis of 4,4-difluorocyclohexene from 3-cyclohexen-1-one . While the transformation of a ketone to a gem-difluoride is a standard operation, this specific substrate presents a unique regiochemical challenge: the thermodynamic instability of the unconjugated 3-enone relative to the conjugated 2-enone. This guide provides a robust methodology using Deoxo-Fluor® to achieve the target transformation while suppressing acid-catalyzed isomerization, ensuring high regiochemical fidelity.

Scientific Background & Strategic Analysis

The Chemical Transformation

The objective is the nucleophilic fluorination of the carbonyl group at C1. Upon conversion of the C=O to a CF


 group, the IUPAC numbering priority shifts. The alkene, previously at C3-C4 relative to the ketone, takes priority (C1-C2), effectively re-indexing the gem-difluoro group to position C4.


The "Isomerization Trap"

The critical failure mode in this synthesis is alkene migration . 3-Cyclohexen-1-one (


-unsaturated) is thermodynamically less stable than its conjugated isomer, 2-cyclohexen-1-one (

-unsaturated).
  • Mechanism of Failure: Deoxofluorination reagents release HF as a byproduct. In the presence of acidic protons, the C3=C4 double bond can migrate to the C2=C3 position to achieve conjugation with the developing carbocation or the carbonyl oxygen.

  • Consequence: If migration occurs prior to fluorination, the product will be 3,3-difluorocyclohexene (allylic difluoride) rather than the target 4,4-difluorocyclohexene (homoallylic difluoride).

Reagent Selection: Deoxo-Fluor® vs. DAST

We utilize Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) over Diethylaminosulfur trifluoride (DAST) for two reasons:

  • Thermal Stability: Deoxo-Fluor is stable up to ~70°C, whereas DAST can decompose explosively above 50°C.

  • Nucleophilicity: Deoxo-Fluor exhibits controlled reactivity, allowing for better temperature management during the critical addition phase to prevent isomerization.

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via the attack of the sulfur center on the carbonyl oxygen, followed by the elimination of HF to form an alkoxy-aminosulfur difluoride intermediate. A fluoride ion then displaces the sulfur leaving group.

ReactionMechanism Start 3-Cyclohexen-1-one (Unconjugated) Complex Alkoxy-Sulfur Intermediate Start->Complex Deoxo-Fluor Nu- Attack Isomer 2-Cyclohexen-1-one (Conjugated Side Product) Start->Isomer Acid Catalysis (Thermodynamic Drift) HF_Byproduct HF Byproduct (Acidic Promotor) Complex->HF_Byproduct Elimination Target 4,4-Difluorocyclohexene (Target) Complex->Target F- Displacement (SN1/SN2 character) HF_Byproduct->Start Catalyzes Isomerization

Figure 1: Reaction pathway highlighting the competitive isomerization risk driven by HF byproducts.

Experimental Protocol

Materials & Equipment
  • Substrate: 3-Cyclohexen-1-one (Must be >98% pure by NMR; free of conjugated isomer).

  • Reagent: Deoxo-Fluor® (50% in Toluene or neat).

  • Solvent: Dichloromethane (DCM), Anhydrous (Water <50 ppm).[1]

  • Quench: Saturated NaHCO

    
     (aq).
    
  • Vessels: Teflon (PFA/FEP) flask preferred; borosilicate glass acceptable for short durations if strictly anhydrous.

Step-by-Step Methodology
Step 1: System Preparation
  • Flame-dry a 2-neck round bottom flask under a stream of Nitrogen or Argon.

  • Charge the flask with 3-cyclohexen-1-one (1.0 equiv) .

  • Add Anhydrous DCM (0.5 M concentration) .

  • Cool the system to -78°C (Dry ice/Acetone bath). Note: Low temperature is non-negotiable to kinetically trap the unconjugated isomer.

Step 2: Reagent Addition[2]
  • Add Deoxo-Fluor® (1.2 - 1.5 equiv) dropwise via syringe over 15 minutes.

  • Maintain temperature at -78°C for 1 hour.

  • Ethanol Catalysis (Optional): If reaction is sluggish, add Ethanol (0.2 equiv) . This generates HF in situ to catalyze the reaction, but increases isomerization risk. Recommended only if conversion is <10% after 1 hour.

Step 3: Reaction Progression
  • Allow the reaction to warm slowly to 0°C (Ice bath) over 2 hours.

  • Stop Point: Do not heat to reflux. Monitor by TLC or GC-MS.

    • Target Rf: Higher than ketone (non-polar).

    • Staining: KMnO4 (active for alkenes).

Step 4: Quench & Workup (Critical Safety Step)
  • Cool mixture back to 0°C.

  • Slowly add saturated NaHCO

    
      solution. Caution: Vigorous CO
    
    
    
    evolution.
  • Transfer to a separatory funnel. Extract with DCM (3x).[2]

  • Wash combined organics with 1M HCl (rapidly) then Brine.

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo (keep bath <30°C due to product volatility).

Data Analysis & Characterization

Expected NMR Data

The shift in symmetry and the presence of fluorine atoms provide distinct markers.

NucleusExpected Shift (

)
MultiplicityStructural Assignment

F NMR
-90 to -110 ppmQuintet/Multipletgem-CF

group

H NMR
5.6 - 5.8 ppmMultipletVinyl protons (C1-C2)

H NMR
2.0 - 2.4 ppmMultipletAllylic protons (C3, C6)

C NMR
~120 ppm (t)Triplet (

Hz)
C4 (Quaternary C-F

)
Troubleshooting Guide

Troubleshooting Problem Low Yield or Impure Product Check1 Is product 3,3-difluoro? Problem->Check1 Sol1 Cause: Isomerization. Fix: Keep T < 0°C; Use fresh Start Mat. Check1->Sol1 Yes Check2 Starting Material Remains? Check1->Check2 No Sol2 Cause: Steric bulk/Deactivation. Fix: Add 0.1 eq EtOH catalyst. Check2->Sol2 Yes

Figure 2: Decision tree for troubleshooting common reaction failures.

Safety & Handling (E-E-A-T)

  • HF Exposure: The hydrolysis of Deoxo-Fluor releases Hydrofluoric Acid (HF). Always keep Calcium Gluconate gel nearby.

  • Glassware: At high concentrations, HF etches glass. Use plastic syringes and, if possible, PFA flasks for the reaction.

  • Pressure: The quench generates significant CO

    
    . Ensure the reaction vessel is vented properly during workup.
    

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination. The Journal of Organic Chemistry, 64(19), 7048-7054.

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic fluorination with diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor): A comparative study. Synthesis, 2002(17), 2561-2578.

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.

Sources

Application

Application Note: Deoxofluorination of Cyclohexenone Derivatives

Executive Summary & Strategic Insight The deoxofluorination of -unsaturated ketones (enones), such as cyclohexenone derivatives, presents a unique chemoselective challenge in medicinal chemistry. Unlike saturated ketones...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Insight

The deoxofluorination of


-unsaturated ketones (enones), such as cyclohexenone derivatives, presents a unique chemoselective challenge in medicinal chemistry. Unlike saturated ketones, which readily convert to gem-difluorides, cyclohexenones possess a conjugated system that stabilizes carbocationic intermediates, often diverting the reaction pathway toward vinyl fluorides  (1-fluoro-1,3-dienes) via elimination.

This Application Note provides a rigorous technical guide for controlling this selectivity. We evaluate three primary reagent classes—DAST , Deoxo-Fluor® , and XtalFluor-E® —and define protocols to maximize yield while mitigating the severe safety risks associated with nucleophilic fluorination reagents.

Key Mechanistic Challenge

The reaction outcome is dictated by the fate of the intermediate alkoxy-aminosulfur difluoride species.

  • Path A (Gem-Difluorination): Nucleophilic attack by fluoride (

    
    -like or ion-pair collapse).
    
  • Path B (Vinyl Fluoride): Proton elimination from the

    
    -position (or 
    
    
    
    -position) driven by the stability of the resulting diene system.

Reagent Selection Matrix

Selection must balance thermal stability, reactivity, and byproduct profile.

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate)
Physical State Yellow Liquid (Fuming)Yellow/Orange LiquidCrystalline Solid
Thermal Stability Low (Explosive >90°C)Moderate (Stable up to ~140°C)High (Stable solid)
HF Generation High (Hydrolyzes instantly)High (Hydrolyzes instantly)Low (Requires exogenous HF source)
Reactivity HighModerate (More selective)Tunable (Needs promoter like DBU or

)
Selectivity (Enones) Favors Vinyl FluorideMixed (Temp dependent)High Gem-difluoride (with promoter optimization)
Glassware Do NOT use (Etches glass)Do NOT use (Etches glass)Borosilicate compatible (if no free HF added)

Critical Safety Note: DAST and Deoxo-Fluor® liberate HF upon contact with moisture.[1] All reactions must be performed in polypropylene (PP) or Teflon (PFA/FEP) vessels. Standard glassware may be etched, leading to vessel failure and contamination.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the bifurcation between gem-difluorination and vinyl fluoride formation, guiding experimental design.

DeoxofluorinationMechanism Substrate Cyclohexenone (Enone) Activation Activation by Reagent (R2N-SF3) Substrate->Activation DCM, -78°C to RT Intermediate Activated Intermediate (Alkoxy-aminosulfur species) Activation->Intermediate O-S Bond Formation PathA Path A: Nucleophilic Attack (F-) Intermediate->PathA Kinetic Control (Low Temp, Lewis Acid) PathB Path B: Elimination (-H+) Intermediate->PathB Thermodynamic Control (Higher Temp) GemDifluoro Product 1: gem-Difluoride (Desired for bioisostere) PathA->GemDifluoro VinylFluoro Product 2: Vinyl Fluoride (Diene) (Conjugation driven) PathB->VinylFluoro

Figure 1: Mechanistic bifurcation in the deoxofluorination of enones. Path A leads to the saturated fluorine bioisostere, while Path B yields the conjugated vinyl fluoride.

Experimental Protocols

Protocol A: Synthesis of gem-Difluorides (Targeted)

Objective: Maximize saturation of the carbonyl carbon. Reagent: Deoxo-Fluor® (Preferred over DAST for thermal safety).[2][3] Solvent: Anhydrous Dichloromethane (DCM).[2] Additives: Boron Trifluoride Etherate (


) or Ethanol (catalytic) can promote nucleophilic attack over elimination.

Materials:

  • Cyclohexenone derivative (1.0 equiv)

  • Deoxo-Fluor® (1.5 – 2.0 equiv)

  • Anhydrous DCM (0.1 – 0.5 M concentration)

  • Ethanol (0.2 equiv) – Optional: Generates catalytic HF in situ to activate the reagent.

  • Vessel: Polypropylene tube or Teflon flask.

Step-by-Step Methodology:

  • Preparation: Flame-dry a polypropylene reaction vessel under nitrogen flow. Charge with the enone substrate and anhydrous DCM.

  • Cryogenic Addition: Cool the solution to -78°C (dry ice/acetone bath).

    • Rationale: Low temperature favors the kinetic nucleophilic substitution (Path A) over the thermodynamic elimination (Path B).

  • Reagent Introduction: Add Deoxo-Fluor® dropwise via a plastic syringe.

    • Note: If using ethanol as a promoter, add it after the Deoxo-Fluor® at -78°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 4–6 hours. Do not heat.

    • Monitoring: Check TLC or 19F-NMR. gem-Difluorides typically appear around -80 to -100 ppm (triplet/multiplet), while vinyl fluorides appear around -110 to -130 ppm (quartet/multiplet).

  • Quenching (Critical):

    • Cool back to -78°C.

    • Dilute with DCM.

    • Add saturated aqueous

      
      dropwise .
      
    • Warning: Vigorous

      
       evolution. Ensure venting.
      
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amines) and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: Vinyl fluorides are often less polar than gem-difluorides.

Protocol B: Synthesis of Vinyl Fluorides (Conjugated Dienes)

Objective: Access fluorinated dienes for further coupling or as specific targets. Reagent: DAST or Deoxo-Fluor®.[1][2][4] Conditions: Higher temperature (Room Temp to 40°C) or use of Glyme.

Modifications to Protocol A:

  • Solvent: Use Glyme (Dimethoxyethane) instead of DCM.

  • Temperature: Perform addition at 0°C, then warm to Room Temperature or heat to 40°C .

  • Mechanism: The higher temperature and ether-based solvent stabilize the cationic transition state, facilitating proton elimination to form the conjugated system.

Protocol C: XtalFluor-E® (Safer Alternative)

Objective: Scale-up friendly deoxofluorination with reduced HF hazard.

Materials:

  • XtalFluor-E® (1.2 equiv)

  • Triethylamine trihydrofluoride (

    
    ) (1.5 equiv) - Promoter
    
  • Anhydrous DCM[2]

Methodology:

  • Suspend XtalFluor-E® and the enone in DCM in a glass vessel (permissible only if minimal free HF is generated, but PP is still safer).

  • Cool to -78°C.

  • Add

    
     dropwise.
    
  • Warm to RT and stir overnight.

  • Benefit: XtalFluor-E® produces less elimination byproduct (vinyl fluoride) compared to DAST in many steroid/enone systems.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance at carbonylIncrease reagent to 3.0 equiv; Add Lewis Acid (

, 0.5 equiv).
High Vinyl Fluoride Ratio Elimination is favoredLower temperature (-78°C -> -20°C max); Switch to XtalFluor-E®.
Black Tarry Mixture Polymerization of dieneRun reaction more dilute (0.05 M); Add radical inhibitor (BHT).
Etched Glassware HF generationSTOP. Transfer to Teflon/PP immediately.

Safety & Disposal (E-E-A-T)

  • Thermal Runaway: DAST can decompose explosively above 90°C. Never distill DAST. Deoxo-Fluor® is stable to ~140°C but should still be kept below 50°C during reaction.

  • HF Burns: These reagents generate HF on hydrolysis.

    • PPE: Double nitrile gloves, face shield, and apron.

    • First Aid: Calcium gluconate gel must be available on the benchtop before starting.

  • Quenching: Never add water directly to the neat reagent. Always dilute with DCM first, then add bicarbonate slowly at low temperature.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[3] The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Beaulieu, F., Beauregard, L. P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009).[3] Aminodifluorosulfinium tetrafluoroborate salts as stable and scalable deoxofluorinating reagents.[1][3][5] Organic Letters, 11(21), 5050-5053. Link

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic fluorination of carbonyl compounds with aminosulfur trifluorides. Synthesis, 2002(17), 2561-2578. Link

  • L'Heureux, A., Beaulieu, F., Bennett, C., Bill, D. R., Clayton, S., LaFlamme, F., ... & Leonard, J. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[1][3] The Journal of Organic Chemistry, 75(10), 3401-3411. Link

Sources

Method

Strategic Utilization of 4,4-Difluorocyclohexene in Drug Design: Application Note &amp; Protocols

Executive Summary 4,4-Difluorocyclohexene (CAS: 23072-66-4) represents a high-value fluorinated scaffold in modern medicinal chemistry.[1] Its utility stems from the strategic placement of the gem-difluoro moiety, which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,4-Difluorocyclohexene (CAS: 23072-66-4) represents a high-value fluorinated scaffold in modern medicinal chemistry.[1] Its utility stems from the strategic placement of the gem-difluoro moiety, which serves two critical functions: metabolic blocking of the typically labile C4 position and conformational modulation of the cyclohexenyl ring.[2] This guide details the handling, synthetic versatility, and specific protocols for transforming this building block into bioactive intermediates.[3]

Key Chemical Attributes
PropertyDataRelevance to Pharma
Molecular Weight 118.10 g/mol Low MW allows for fragment-based drug design (FBDD).[1][2]
Boiling Point ~85-90 °C (est.)[1][2]Volatile; requires careful handling during concentration.[1][2]
LogP ~2.1Lipophilic enough for membrane permeability; fluorine modulates this vs. H.
Electronic Effect Inductive withdrawing (

)
Lowers pKa of distal amines/acids; deactivates alkene slightly nucleophilically.[1][2]
Metabolic Stability High (C-F bond)Blocks cytochrome P450 oxidation at the C4 position.[1][2]

Strategic Rationale: The "Fluorine Effect"

In drug development, the cyclohexyl ring is a common hydrophobic spacer.[2] However, it is prone to rapid oxidative metabolism at the C4 position.

  • Metabolic Blocking: Replacing C4-H bonds with C-F bonds prevents hydroxylation, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Bioisosterism: The 4,4-difluorocyclohexenyl group acts as a lipophilic bioisostere for the cyclohexenyl, phenyl, or piperidinyl groups, often improving potency through specific hydrophobic interactions while altering the vector of attached substituents due to ring puckering.

Reaction Pathways Overview

The following diagram illustrates the divergent synthetic utility of 4,4-difluorocyclohexene.

ReactionPathways Alkene 4,4-Difluorocyclohexene (Starting Material) Epoxide Epoxide (Scaffold for Amines) Alkene->Epoxide mCPBA Epoxidation Alcohol Homoallylic Alcohol (via Hydroboration) Alkene->Alcohol BH3·THF; H2O2, NaOH Diol 1,2-Diol (via Dihydroxylation) Alkene->Diol OsO4, NMO Upjohn Cyclopropane Bicyclic System (via Simmons-Smith) Alkene->Cyclopropane Zn(CH2I)2 Cyclopropanation Amino-Alcohol Amino-Alcohol Epoxide->Amino-Alcohol R-NH2 Ring Opening Ketone Ketone Alcohol->Ketone Dess-Martin Oxidation

Figure 1: Divergent synthetic pathways from 4,4-difluorocyclohexene accessing key pharmacophores.[1]

Detailed Experimental Protocols

Protocol A: Stereoselective Epoxidation and Ring Opening

Objective: Synthesis of trans-4,4-difluoro-2-aminocyclohexan-1-ol derivatives. This motif is prevalent in protease inhibitors and GPCR ligands.[1][2]

Mechanistic Insight

The gem-difluoro group at C4 exerts a trans-annular electron-withdrawing effect, slightly deactivating the C1-C2 double bond compared to non-fluorinated cyclohexene.[1][2] Consequently, electrophilic oxidants like mCPBA require slightly longer reaction times or buffering to prevent acid-catalyzed rearrangements.[1]

Step 1: Epoxidation[2]
  • Reagents: 4,4-Difluorocyclohexene (1.0 equiv), meta-Chloroperoxybenzoic acid (mCPBA, 1.2 equiv, 77% max), Dichloromethane (DCM), Saturated NaHCO₃.[1]

  • Setup: Flame-dried round-bottom flask under nitrogen atmosphere.

  • Procedure:

    • Dissolve 4,4-difluorocyclohexene (e.g., 5.0 g, 42.3 mmol) in DCM (100 mL) and cool to 0 °C.

    • Add mCPBA (11.4 g, 50.8 mmol) portion-wise over 15 minutes. Note: Exothermic.[1][2]

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain with KMnO₄; epoxide is not UV active).[1][2]

    • Quench: Cool to 0 °C, add 10% Na₂SO₃ solution (50 mL) to destroy excess peroxide (test with starch-iodide paper).

    • Workup: Dilute with DCM, wash with sat.[1] NaHCO₃ (3x) to remove m-chlorobenzoic acid.[1][2] Dry organic layer over MgSO₄, filter, and concentrate carefully (product is volatile).

    • Yield: Expect ~85-90% of 4,4-difluoro-7-oxabicyclo[4.1.0]heptane.[1]

Step 2: Regioselective Ring Opening with Amines[2]
  • Reagents: Epoxide intermediate (1.0 equiv), Primary Amine (R-NH₂, 1.5 equiv), Lithium Perchlorate (LiClO₄, 0.5 equiv, Catalyst), Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve the epoxide in MeCN (0.5 M).[1][2]

    • Add LiClO₄ and the amine.[1][2]

    • Heat to 60 °C for 6-12 hours. The Lewis acid (Li⁺) activates the epoxide oxygen, facilitating attack by the amine.[2]

    • Regioselectivity: Nucleophilic attack typically occurs trans to the epoxide oxygen.[1][2] Due to the symmetry of the 4,4-difluoro precursor, regioselectivity is dictated by the incoming nucleophile's sterics, but typically results in the trans-1,2-aminoalcohol.

Protocol B: Regioselective Hydroboration-Oxidation

Objective: Synthesis of 4,4-difluorocyclohexan-1-ol. This alcohol is a gateway to ketones (for reductive amination) or direct coupling.[1][2]

Mechanistic Insight

Hydroboration is sensitive to sterics and electronics.[1][2] The 4,4-difluoro substitution creates a "puckered" ring conformation.[1] Borane addition occurs syn to the alkene.[1][2][4] The subsequent oxidation proceeds with retention of configuration.[1][2]

Procedure
  • Reagents: 4,4-Difluorocyclohexene (1.0 equiv), Borane-THF complex (BH₃[1]·THF, 1.0 M, 0.5 equiv), NaOH (3 M), Hydrogen Peroxide (30% w/w).[1]

  • Setup: Dry glassware, Argon atmosphere.

  • Step-by-Step:

    • Hydroboration: Dissolve alkene (2.0 g, 16.9 mmol) in anhydrous THF (20 mL). Cool to 0 °C.

    • Add BH₃[1][4][5]·THF (8.5 mL, 8.5 mmol) dropwise. The stoichiometry is 1:2 (Borane:Alkene) or 1:3 depending on steric bulk; 0.5 equiv of BH₃ is usually sufficient for dialkylborane formation.[1][2]

    • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

    • Oxidation: Cool back to 0 °C. Cautiously add NaOH (3 M, 6 mL) followed by dropwise addition of H₂₂O₂ (30%, 6 mL). Warning: Highly exothermic.[1][2] Maintain temp < 10 °C.

    • Stir at RT for 2 hours.

    • Workup: Extract with Diethyl Ether or EtOAc.[1][2] Wash with brine/sodium thiosulfate.[1][2] Dry over Na₂SO₄.[1][2]

    • Purification: Flash column chromatography (Hexanes/EtOAc).[1][2]

    • Result: 4,4-difluorocyclohexan-1-ol.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Volatile Loss) Product evaporation during concentration.[1][2]Do not evaporate to dryness under high vacuum.[1][2] Use a mild rotavap bath (< 30 °C) and keep in solution if possible.[1][2]
Defluorination Harsh basic conditions or elimination.[1][2][6]Avoid strong bases (e.g., t-BuLi) at high temps.[1] The gem-difluoro group is generally stable, but elimination to a vinyl fluoride can occur under forcing conditions.[1]
Incomplete Epoxidation Electron-deficient alkene.[1][2]Increase mCPBA equivalents to 1.5 or switch to Trifluoroperacetic acid (generated in situ) for higher reactivity.

References

  • PubChem. 4,4-Difluorocyclohexanecarboxylic acid (Precursor/Derivative Data). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Google Patents. Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene (DE4430668B4).[1] Available at: [1][2]

  • Master Organic Chemistry. Hydroboration Oxidation of Alkenes. Available at: [Link]

  • Beilstein Journals. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org.[1][2] Chem. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 4,4-Difluorocyclohexenyl Triflates for Advanced Drug Discovery

Introduction: The Strategic Value of the 4,4-Difluorocyclohexene Motif In modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4,4-Difluorocyclohexene Motif

In modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties.[1] The gem-difluoro group, in particular, serves as a valuable bioisostere for carbonyls or ethers and can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2] The 4,4-difluorocyclohexene scaffold has emerged as a privileged structural motif, offering a conformationally constrained, fluorinated core for building novel chemical entities.[3]

However, the utility of this scaffold is entirely dependent on the ability to functionalize it efficiently and selectively. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tool for this purpose.[4] This guide provides an in-depth exploration of the cross-coupling of 4,4-difluorocyclohexen-1-yl triflate, a readily accessible and highly reactive electrophile. We will delve into the mechanistic underpinnings, provide field-proven insights for reaction optimization, and present detailed, step-by-step protocols for key C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond-forming reactions.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed herein operate through a common catalytic cycle, beginning with an active Palladium(0) species.[5][6] The choice of a vinyl triflate as the electrophilic partner is strategic; triflates are excellent leaving groups and are readily synthesized from the corresponding 4,4-difluorocyclohexanone, making them ideal substrates for initiating the cycle.[7]

The cycle consists of three fundamental steps:

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the carbon-oxygen bond of the 4,4-difluorocyclohexenyl triflate. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[5]

  • Transmetalation (for Suzuki) or Base-Mediated Amine Coordination (for Buchwald-Hartwig):

    • In the Suzuki-Miyaura reaction, a base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate, which then transfers its organic group to the palladium center, displacing the triflate ligand.[8]

    • In the Buchwald-Hartwig amination , the amine coordinates to the Pd(II) center, and a strong base deprotonates the resulting complex to form a palladium amide.[9][10]

  • Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6] This step is often accelerated by the use of bulky, electron-rich phosphine ligands.[11]

Palladium_Catalytic_Cycle cluster_main Pd(0) / Pd(II) Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R-OTf pd2_intermediate L₂Pd(II)(Vinyl)(OTf) oxidative_addition->pd2_intermediate transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) pd2_intermediate->transmetalation + Nucleophile (R'-M) or Amine (R'-NH₂)/Base pd2_coupled L₂Pd(II)(Vinyl)(Nu) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Product (R-Nu) Released

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Optimizing Reaction Parameters: A Scientist's Guide

The success of these cross-coupling reactions hinges on the judicious selection of each component. The causality behind these choices is critical for achieving high yields and reproducibility.

ComponentFunction & RationaleRecommended Choices
Palladium Precatalyst Source of the active Pd(0) catalyst. Pd(II) salts are reduced in situ. Pd(0) complexes can be used directly but are often more air-sensitive.[4]Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)
Ligand Stabilizes the Pd center, modulates its reactivity, and facilitates key steps, especially reductive elimination. Bulky, electron-rich biaryl monophosphine ligands are superior for challenging couplings.[10][12]XPhos, SPhos, RuPhos, BrettPhos
Base Suzuki: Activates the boronic acid. Buchwald-Hartwig: Deprotonates the amine. The choice of base strength and solubility is crucial to prevent side reactions like triflate hydrolysis.[7][9]Suzuki: K₂CO₃, Cs₂CO₃, K₃PO₄ B-H: NaOt-Bu, K-Ot-Bu, LHMDS
Solvent Must be aprotic and anhydrous to prevent quenching of organometallic intermediates and hydrolysis of the starting triflate.1,4-Dioxane, Toluene, Tetrahydrofuran (THF)
Temperature Typically elevated (80-110 °C) to overcome activation barriers, particularly for oxidative addition and reductive elimination.80-110 °C

Expert Insights:

  • Why Biaryl Phosphine Ligands? Ligands like XPhos and SPhos possess a bulky biaryl backbone that creates a wide "bite angle." This steric hindrance promotes the final reductive elimination step, which is often slow and can be a bottleneck in the catalytic cycle. Their electron-rich nature also increases the electron density on the palladium, facilitating the initial oxidative addition.[11]

  • Trustworthiness through Inert Atmosphere: The active Pd(0) catalyst and many intermediates are sensitive to oxygen. Rigorous deoxygenation of the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is non-negotiable for reproducibility and preventing catalyst decomposition.

Experimental Protocols

The following protocols are designed as robust starting points for the functionalization of 4,4-difluorocyclohexen-1-yl triflate.

Experimental_Workflow setup 1. Reaction Setup (Oven-dried flask, stir bar) reagents 2. Add Reagents (Pd source, Ligand, Base, Electrophile, Nucleophile) setup->reagents inert 3. Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) reagents->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat to Temperature (Monitor by TLC/LCMS) solvent->reaction workup 6. Aqueous Work-up (Quench, Extract, Dry) reaction->workup purify 7. Purification (Silica Gel Chromatography) workup->purify analysis 8. Characterization (NMR, MS) purify->analysis

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol details the coupling of 4,4-difluorocyclohexen-1-yl triflate with a representative arylboronic acid.

Reagents & Conditions:

ReagentMolar Equiv.Amount (for 0.5 mmol scale)MW
4,4-Difluorocyclohexen-1-yl triflate1.0132 mg264.21
Arylboronic Acid1.20.6 mmolVariable
Pd₂(dba)₃0.02 (4 mol% Pd)9.2 mg915.72
SPhos0.08 (8 mol%)16.4 mg410.57
K₃PO₄ (finely ground)2.0212 mg212.27
1,4-Dioxane (anhydrous)-5.0 mL-

Step-by-Step Methodology:

  • Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the Pd₂(dba)₃, SPhos, K₃PO₄, 4,4-difluorocyclohexen-1-yl triflate, and the arylboronic acid.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS, checking for the consumption of the starting triflate.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired product.

Self-Validation & Troubleshooting:

  • Expected Outcome: A clean conversion to a new, less polar spot on TLC compared to the starting materials.

  • Troubleshooting:

    • Low Conversion: Ensure the base is finely powdered and the solvent is rigorously anhydrous. Consider increasing the temperature to 110 °C or using a different ligand like RuPhos.

    • Triflate Decomposition: If a significant amount of 4,4-difluorocyclohexanone is observed (from hydrolysis), ensure all reagents and solvents are dry and the inert atmosphere is maintained.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol describes the coupling of 4,4-difluorocyclohexen-1-yl triflate with a primary or secondary amine.

Reagents & Conditions:

ReagentMolar Equiv.Amount (for 0.5 mmol scale)MW
4,4-Difluorocyclohexen-1-yl triflate1.0132 mg264.21
Amine1.20.6 mmolVariable
Pd(OAc)₂0.02 (2 mol%)2.2 mg224.50
XPhos0.04 (4 mol%)9.5 mg476.60
NaOt-Bu (Sodium tert-butoxide)1.467 mg96.10
Toluene (anhydrous)-5.0 mL-

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to an oven-dried vial with a stir bar.

  • Reagent Addition: Add the 4,4-difluorocyclohexen-1-yl triflate. If the amine is a solid, add it now. Seal the vial.

  • Solvent/Amine Addition: Remove the vial from the glovebox. Add anhydrous toluene (5.0 mL). If the amine is a liquid, add it via syringe.

  • Reaction: Place the vial in a preheated block at 110 °C and stir vigorously for 4-18 hours.

  • Monitoring: Track the consumption of the starting triflate by LCMS.

  • Work-up: After cooling to room temperature, pass the reaction mixture through a short plug of celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel to isolate the aminated product.

Self-Validation & Troubleshooting:

  • Expected Outcome: Formation of the desired amine product, which may appear as a distinct spot on TLC (staining may be required, e.g., with ninhydrin for primary/secondary amines).

  • Troubleshooting:

    • No Reaction: The base is critical. NaOt-Bu is highly hygroscopic; use a fresh bottle or material stored properly in a glovebox.

    • Dark-colored reaction/Decomposition: The reaction may be running too hot, or the amine substrate may be unstable. Consider lowering the temperature to 90-100 °C and extending the reaction time.

Conclusion

The palladium-catalyzed cross-coupling of 4,4-difluorocyclohexen-1-yl triflate is a highly effective and modular strategy for synthesizing novel, high-value chemical matter. By understanding the core catalytic cycle and the specific roles of each reaction component, researchers can confidently apply Suzuki-Miyaura and Buchwald-Hartwig aminations to generate diverse libraries of C-C and C-N functionalized scaffolds. The protocols provided herein serve as a validated foundation for accelerating discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ResearchGate. Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Nobel Prize Outreach AB. Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • PMC. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Lee, H. G., et al. (2016). Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Effect of TESCF3 as an Additive. PMC. [Link]

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing DAST-Mediated Gem-Difluorination

Ticket Subject: Improving Yield of 4,4-Difluorocyclohexene Synthesis Assigned Specialist: Senior Application Scientist, Fluorination Chemistry Group Status: Open Executive Summary & Safety Directive (The "Zero-Fail" Prot...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Yield of 4,4-Difluorocyclohexene Synthesis Assigned Specialist: Senior Application Scientist, Fluorination Chemistry Group Status: Open

Executive Summary & Safety Directive (The "Zero-Fail" Protocol)

Warning: Read Before Experimentation You are attempting to synthesize 4,4-difluorocyclohexene from 3-cyclohexen-1-one (or a related 4-oxocyclohexene precursor). While DAST (Diethylaminosulfur trifluoride) is the standard reagent, it is thermally unstable and shock-sensitive.

The Primary Failure Mode: The most common reason for low yield in this specific synthesis is not lack of reactivity, but rather side-reactions involving the alkene moiety (HF addition) or elimination to form dienes.

Critical Safety Parameters
  • Thermal Runaway: DAST decomposes exothermically above 90°C (detonation hazard). Never heat neat DAST.

  • Moisture Intolerance: DAST hydrolyzes instantly to form HF and

    
    . HF in glass vessels causes etching and catastrophic failure.
    
  • Substrate Sensitivity: Your target (cyclohexene ring) is acid-sensitive. The HF byproduct generated during the reaction will attack the double bond unless scavenged.

Mechanistic Insight: Why Your Yield is Low

To fix the yield, you must understand the competition between the Fluorination Pathway and the Elimination/Side-Reaction Pathway .

The Reaction Pathway (Graphviz Visualization)

DAST_Mechanism Start 3-Cyclohexen-1-one (Ketone) Inter Alkoxy-Aminosulfur Intermediate Start->Inter + DAST - HF DAST DAST Reagent Carbo Carbocation Intermediate Inter->Carbo C-O Bond Scission Target 4,4-Difluorocyclohexene (Target) Carbo->Target + F- (Nucleophilic Attack) Vinyl Vinyl Fluoride (Elimination Product) Carbo->Vinyl - H+ (Elimination) HF_Add HF Addition Product (Fluorocyclohexane) Target->HF_Add + HF (Side Reaction)

Figure 1: Mechanistic bifurcation in DAST fluorination. The carbocation intermediate is the critical control point. High temperatures favor 'Vinyl Fluoride'; excess HF favors 'HF Addition Product'.

Optimized Protocol (Self-Validating System)

Do not use a generic DAST protocol. Use this modified procedure specifically for unsaturated ketones .

Reagents & Setup
  • Solvent: Anhydrous Dichloromethane (DCM). Do not use THF (polymerization risk).

  • Reagent: DAST (Fresh, straw-colored). Dark brown DAST is hydrolyzed and will fail.

  • Additive (CRITICAL): Ethanol (0.2 eq) or Pyridine (excess).

    • Why? A catalytic amount of ethanol generates a trace of HF to catalyze the initial attack. However, for acid-sensitive alkenes, Pyridine is preferred to buffer the HF byproduct.

Step-by-Step Methodology
  • The "Pre-Cool" Phase:

    • Charge a flame-dried PFA (Teflon) or dry glass flask with 3-cyclohexen-1-one (1.0 equiv) in anhydrous DCM (

      
      ).
      
    • Add Pyridine (2.0 equiv). This neutralizes HF generated during the reaction, protecting the double bond.

    • Cool to -78°C (Dry ice/acetone).

  • The Controlled Addition:

    • Add DAST (1.5 - 2.0 equiv) dropwise via syringe.

    • Technical Note: Rapid addition causes localized heating and immediate elimination to vinyl fluorides.

  • The Temperature Ramp:

    • Stir at -78°C for 30 minutes.

    • Allow to warm to 0°C (Ice bath) over 2 hours.

    • STOP: Do not reflux. Do not warm to Room Temperature (RT) unless TLC shows <10% conversion.

    • Validation: Check TLC. If the spot hasn't moved, the intermediate is stable. Only then warm to RT.

  • The Inverse Quench:

    • Do not pour water into the reaction.

    • Pour the reaction mixture slowly into saturated sodium bicarbonate (

      
      )  at 0°C.
      
    • Reasoning: This neutralizes residual DAST and HF immediately, preventing acid-catalyzed degradation of the product during workup.

Troubleshooting & FAQs

Ticket #101: "I'm getting a black tar instead of product."

  • Diagnosis: Polymerization initiated by free HF or thermal decomposition.

  • Fix:

    • Ensure DAST is fresh.

    • Use the Pyridine buffer method described above.

    • Switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1][2][3][4] It is thermally more stable and less prone to "tarring" than DAST [2].[1]

Ticket #102: "My NMR shows a vinyl fluoride (alkene proton signal)."

  • Diagnosis: Elimination is competing with substitution. This happens when the carbocation intermediate loses a proton instead of capturing a fluoride ion.

  • Fix:

    • Solvent Switch: Change DCM to Chloroform or Toluene . Non-polar solvents sometimes favor substitution over elimination.

    • Lewis Acid Catalysis: Add 0.1 equiv of

      
        or 
      
      
      
      . This accelerates the fluorination step, allowing it to outcompete elimination [3].

Ticket #103: "The double bond in the ring disappeared."

  • Diagnosis: Hydrofluorination. The HF byproduct added across the C=C double bond.

  • Fix: You failed to quench the HF. Increase Pyridine to 3.0 equiv or use solid

    
      in the reaction mixture to scavenge acid in situ.
    

Data & Reagent Comparison

Use this table to select the right reagent for your specific constraints.

ReagentThermal StabilitySelectivity (Gem-Difluoride vs Vinyl)HF GenerationRecommendation
DAST Poor (Explodes >90°C)ModerateHighStandard use, but requires -78°C.
Deoxo-Fluor Good (Stable to ~70°C)HighModeratePreferred. Higher yield for difficult substrates [2].
XtalFluor-E Excellent (Solid)Very HighLowUse if DAST fails completely. Requires HF-amine promoter.
DAST +

PoorHighHighUse for hindered ketones [3].

References

  • Middleton, W. J.[5] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry1975 , 40(5), 574–578.

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. "Bis(2-methoxyethyl)aminosulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides."[4] The Journal of Organic Chemistry1999 , 64(19), 7048–7054.[3][5][6] [1]

  • Singh, R. P.; Shreeve, J. M.[2][3][5] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis2002 , 2002(17), 2561–2578.[2]

Sources

Optimization

optimizing reaction temperature for 4,4-difluorocyclohexene functionalization

Subject: Optimizing Reaction Temperature for 4,4-Difluorocyclohexene Scaffolds Ticket ID: #F2-CYC-OPT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reaction Temperature for 4,4-Difluorocyclohexene Scaffolds

Ticket ID: #F2-CYC-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Welcome to the Fluorine Chemistry Support Hub

You are likely working with 4,4-difluorocyclohexene (CAS: 171351-18-9) because you need a lipophilic, metabolically stable bioisostere for a carbonyl or ether group in a drug candidate.

The Core Challenge: This molecule presents a "Goldilocks" thermal problem.

  • Too Cold: The electron-withdrawing inductive effect (

    
    ) of the gem-difluoro group at C4 deactivates the C1=C2 double bond, making it sluggish toward electrophilic attack compared to cyclohexene.
    
  • Too Hot: You risk dehydrofluorination (HF elimination) . Unlike simple alkyl fluorides, the driving force here is the formation of conjugated dienes or, under extreme forcing conditions, aromatization to fluorobenzene derivatives.

This guide provides the thermal parameters to navigate this narrow stability window.

Module 1: The Thermal Stability Threshold

Before optimizing for yield, you must establish the "Safe Zone" to prevent scaffold decomposition.

The Failure Mode: HF Elimination

The gem-difluoro group is generally stable, but the presence of the alkene creates a pathway for elimination if the temperature exceeds the activation energy for proton abstraction at the allylic positions (C3/C5).

Critical Temperature Thresholds:

  • < 80°C: Generally stable in neutral/acidic media.

  • > 100°C (with Base): High risk of HF elimination.

  • > 140°C: Rapid decomposition/polymerization likely.

Diagnostic Workflow (Graphviz Diagram): Use this logic flow to determine your starting temperature based on your reagents.

StabilityLogic Start Start: Select Reagents BaseCheck Is a Strong Base Present? (e.g., NaOtBu, KHMDS, LDA) Start->BaseCheck AcidCheck Is the Media Acidic/Neutral? BaseCheck->AcidCheck No HighTempRisk CRITICAL RISK: Allylic Deprotonation -> HF Elimination BaseCheck->HighTempRisk Yes SafeZone Safe Zone: Thermodynamic Stability High AcidCheck->SafeZone Yes Action1 Limit T < 60°C Use Non-Nucleophilic Bases HighTempRisk->Action1 Action2 T up to 100°C Permissible Monitor for Polymerization SafeZone->Action2

Figure 1: Thermal safety decision tree for 4,4-difluorocyclohexene based on reaction media pH.

Module 2: Reaction-Specific Temperature Windows

The inductive effect of fluorine lowers the HOMO energy of the alkene, requiring higher activation energy (


) for electrophilic additions but facilitating nucleophilic or radical attacks.
Scenario A: Palladium-Catalyzed Coupling (Heck/Suzuki)
  • The Issue: The alkene is electron-deficient. Standard Heck conditions (80°C) often fail due to slow insertion of the Pd-Ar species.

  • Optimization: You need heat to drive the insertion, but you must avoid

    
    -hydride elimination that leads to conjugated isomers.
    
  • Recommended T: 60°C – 85°C .

  • Catalyst Note: Use electron-rich ligands (e.g.,

    
    , XPhos) to facilitate oxidative addition at lower temperatures, preserving the fluorinated scaffold.
    
Scenario B: Radical Functionalization (ATRA/Giese)
  • The Issue: Radical addition is the most robust method for this scaffold. The electron-deficient alkene traps nucleophilic radicals (e.g., alkyl radicals) efficiently.

  • Optimization: These reactions are often initiated photochemically or thermally.

  • Recommended T: 40°C – 60°C (or Room Temp with Photoredox).

  • Why: Higher temperatures increase the rate of hydrogen atom transfer (HAT) from solvent, leading to hydro-alkylation byproducts rather than the desired functionalization.

Scenario C: Electrophilic Addition (Epoxidation/Bromination)
  • The Issue: The double bond is deactivated.

  • Optimization: Requires forcing conditions or more reactive electrophiles.

  • Recommended T: 0°C to Room Temperature (25°C) .

  • Warning: Do not heat. Heating with Lewis acids (often used to activate the electrophile) will strip Fluorine (fluorophile interaction), leading to aromatization.

Summary Data Table
Reaction ClassReactivity ModeRec. Temp RangeCritical Risk Factor
Pd-Catalyzed Coupling Insertion into C=C60°C – 85°CIsomerization to conjugated diene
Radical Addition Radical Trap20°C – 50°CSolvent H-abstraction (Side product)
Epoxidation (mCPBA) Electrophilic0°C – 25°CSlow conversion (requires long time, not heat)
Diels-Alder (as Dienophile) LUMO Activation80°C – 120°CRetro-Diels-Alder or HF loss
Module 3: Troubleshooting & FAQs

Q1: I see a new spot on TLC that is UV active but non-polar. What is it? A: This is likely the conjugated diene resulting from HF elimination.

  • Cause: Your reaction temperature was likely >90°C in the presence of a base, or you used a base that is too small/nucleophilic (like NaOMe).

  • Fix: Switch to a bulky base (Cs2CO3 or KHMDS) and lower the temperature by 20°C.

Q2: My Heck reaction yield is <10%, and I see unreacted starting material. A: The 4,4-difluoro group deactivates the alkene.

  • Cause: The temperature (e.g., 60°C) provides insufficient energy for the carbopalladation step.

  • Fix: Do not just crank the heat to 120°C. Instead, switch to a "Jeffery condition" modification: Add a phase transfer catalyst (TBAI) or silver salts (Ag2CO3) to lower the activation energy barrier, allowing the reaction to proceed at 70-80°C.

Q3: Can I use microwave irradiation? A: Proceed with extreme caution.

  • Microwaves often create "hot spots." For fluorinated cycloalkenes, these localized super-heated zones can trigger autocatalytic decomposition (HF produced catalyzes further decomposition).

  • Protocol: If you must use MW, use active cooling (PowerMAX setting) to keep bulk temp <100°C.

References
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Amiii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lin, X., et al. (2019). Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids: A New Method for the Synthesis of gem-Difluoroalkenes. Organic Letters, 21(15), 5913–5917. Link

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4,4-Difluorocyclohexene Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4-difluorocyclohexene and its derivatives. This guide is designed to provide you with in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4-difluorocyclohexene and its derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical insights to overcome solubility issues commonly encountered during your experiments. As a senior application scientist, my goal is to not only offer solutions but also to explain the underlying scientific principles to empower your research and development.

The Challenge of Fluorinated Intermediates

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2][3] The 4,4-difluorocyclohexene scaffold, in particular, is a valuable building block. However, the unique physicochemical properties conferred by the gem-difluoro group can present significant solubility challenges.[4][5][6] This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my 4,4-difluorocyclohexene intermediate poorly soluble in common organic solvents?

A1: The solubility of 4,4-difluorocyclohexene derivatives is governed by a complex interplay of factors related to their structure:

  • The Gem-Difluoro Group: The two fluorine atoms are highly electronegative, creating a strong dipole at the C4 position. However, the symmetrical nature of the C-F bonds can lead to a molecule with a low overall net dipole moment, reducing its affinity for polar solvents.

  • The Cyclohexene Ring: The non-polar hydrocarbon backbone of the cyclohexene ring contributes to lipophilicity, favoring solubility in non-polar solvents.

  • Intermolecular Forces: The presence of the C-F bonds can lead to weak hydrogen bonds with hydrogen-bond donor solvents, but these are generally not as strong as the hydrogen bonds formed by more traditional functional groups like hydroxyl or amine groups.

The balance of these factors often results in compounds that are not ideally suited for either highly polar or completely non-polar solvents, leading to the observed solubility issues.

Q2: Does the presence of fluorine always increase solubility?

A2: This is a common misconception. The effect of fluorination on solubility is highly context-dependent.[4][5] While incorporating fluorine can sometimes increase aqueous solubility by introducing polarity, in the case of many fluorinated intermediates, it primarily increases lipophilicity.[2] This can lead to decreased solubility in polar, aqueous media and a preference for more non-polar organic solvents. The impact of gem-difluorination on lipophilicity and aqueous solubility can follow complex trends and is affected by the position of the fluorine atoms and the presence of other functional groups.[4]

Q3: What is a good starting point for solvent screening for my 4,4-difluorocyclohexene derivative?

A3: A good starting point is to test a range of solvents with varying polarities. Based on the structure of 4,4-difluorocyclohexene and its derivatives, consider the following solvent classes:

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often effective due to their ability to dissolve moderately polar compounds without being overly polar. For instance, the related compound 4,4-difluorocyclohexanecarboxylic acid shows good solubility in chloroform.[7]

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can be good choices as they have both ether oxygens that can act as hydrogen bond acceptors and a relatively non-polar backbone. THF is used as a solvent in the synthesis of 4,4-difluorocyclohexanecarboxylic acid.[7]

  • Polar Aprotic Solvents: Acetone, acetonitrile, and dimethylformamide (DMF) can also be effective, particularly if your derivative has other polar functional groups.

  • Alcohols: Methanol and ethanol can be useful, especially at elevated temperatures. 4,4-difluorocyclohexanecarboxylic acid is soluble in methanol.[7]

A systematic approach to solvent screening is highly recommended.

Troubleshooting Guides

Issue 1: My 4,4-difluorocyclohexene intermediate is not dissolving sufficiently for my reaction.

This is a common hurdle that can prevent a reaction from proceeding efficiently. Here’s a systematic approach to troubleshoot this issue:

Step 1: Solvent Selection and Optimization

  • Rationale: The principle of "like dissolves like" is a good starting point, but the unique nature of fluorinated compounds requires a broader approach. A solvent's ability to overcome the crystal lattice energy of the solute is paramount.

  • Actionable Advice:

    • Systematic Screening: Test the solubility of a small amount of your intermediate in a variety of solvents from different classes (see table below).

    • Co-Solvent Systems: If single solvents are ineffective, try a co-solvent system. A mixture of a good solvent with a miscible anti-solvent can sometimes provide the ideal polarity. For example, a mixture of THF and heptane.

    • Elevated Temperature: Many compounds exhibit significantly higher solubility at elevated temperatures. Carefully heat the mixture to just below the boiling point of the solvent. Ensure your compound is stable at that temperature.

Solvent Selection Guide for 4,4-Difluorocyclohexene Intermediates

Solvent ClassExamplesRationale for UsePotential Drawbacks
Chlorinated Dichloromethane (DCM), ChloroformGood for moderately polar compounds.Environmental and health concerns.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneCan act as H-bond acceptors.Peroxide formation risk with THF.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Good balance of polarity.Can be reactive with some reagents.
Esters Ethyl AcetateModerately polar, common solvent.Can be sensitive to hydrolysis.
Alcohols Methanol, Ethanol, IsopropanolCan form hydrogen bonds.Can participate in reactions.
Polar Aprotic Acetonitrile, DMF, DMSOHigh polarity.Can be difficult to remove.
Hydrocarbons Toluene, Heptane, CyclohexaneFor highly non-polar derivatives.Generally poor solvents for polar compounds.

Step 2: Physical Methods to Enhance Dissolution

  • Rationale: Increasing the surface area of the solid and providing sufficient energy can enhance the rate of dissolution.

  • Actionable Advice:

    • Particle Size Reduction: Grind your solid intermediate into a fine powder to increase the surface area available for solvation.[8]

    • Sonication: Use an ultrasonic bath to provide energy and break up aggregates of solid particles, facilitating dissolution.

Step 3: Theoretical Prediction with Hansen Solubility Parameters (HSP)

  • Rationale: HSP provides a more sophisticated method for predicting solvent-solute compatibility by breaking down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10] A solvent with HSP values similar to the solute is more likely to be a good solvent.

  • Actionable Advice:

    • Estimate Solute HSP: Use group contribution methods or software to estimate the HSP of your 4,4-difluorocyclohexene derivative.

    • Compare with Solvent HSP: Compare the estimated HSP of your compound with the known HSP of a wide range of solvents to identify potential candidates for screening.

Troubleshooting Workflow for Dissolution Issues

start Intermediate Fails to Dissolve solvent_screen Perform Systematic Solvent Screen (see table) start->solvent_screen hsp Use Hansen Solubility Parameters for Prediction start->hsp Theoretical Approach co_solvent Try Co-Solvent Systems (e.g., THF/Heptane) solvent_screen->co_solvent If single solvents fail temp Increase Temperature co_solvent->temp If still insufficient physical Employ Physical Methods (Grinding, Sonication) temp->physical If improvement is needed fail Re-evaluate Synthetic Route or Derivative temp->fail If compound degrades or remains insoluble success Sufficient Dissolution Achieved physical->success hsp->solvent_screen start Crystallization Fails no_crystals No Crystals Form start->no_crystals oil_out Compound Oils Out start->oil_out too_fast Crystallization is Too Rapid start->too_fast no_crystals_sol1 Too much solvent? no_crystals->no_crystals_sol1 oil_out_sol1 Solution too concentrated? oil_out->oil_out_sol1 too_fast_sol1 Solution too concentrated or cooled too quickly? too_fast->too_fast_sol1 no_crystals_sol2 Boil off some solvent no_crystals_sol1->no_crystals_sol2 Yes no_crystals_sol3 Induce Crystallization (Scratch/Seed) no_crystals_sol1->no_crystals_sol3 No no_crystals_sol2->no_crystals_sol3 no_crystals_sol4 Try a different solvent system no_crystals_sol3->no_crystals_sol4 oil_out_sol2 Add more of the 'good' solvent oil_out_sol1->oil_out_sol2 Yes oil_out_sol3 Cool more slowly oil_out_sol1->oil_out_sol3 No oil_out_sol2->oil_out_sol3 oil_out_sol4 Change solvent system oil_out_sol3->oil_out_sol4 too_fast_sol2 Add a small amount of additional hot solvent too_fast_sol1->too_fast_sol2 too_fast_sol3 Insulate the flask for slower cooling too_fast_sol2->too_fast_sol3

Caption: Troubleshooting common crystallization problems.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening
  • Preparation: Place approximately 5-10 mg of your 4,4-difluorocyclohexene intermediate into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., DCM, THF, methanol, toluene, heptane) dropwise (e.g., 0.1 mL at a time) while stirring or vortexing.

  • Observation: Observe if the solid dissolves at room temperature. Record the approximate volume of solvent required for complete dissolution.

  • Heating: If the compound does not dissolve at room temperature, gently heat the vial in a water bath or on a hot plate. Observe if dissolution occurs upon heating.

  • Cooling: If the compound dissolves upon heating, allow the vial to cool to room temperature and then place it in an ice bath. Observe if any precipitate or crystals form. This will give you an indication of the solvent's suitability for crystallization.

Protocol 2: Co-Solvent Crystallization
  • Dissolution: Dissolve your compound in a minimal amount of a "good" solvent (e.g., DCM or THF) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., heptane or hexane) dropwise until the solution becomes slightly cloudy (turbid). This indicates that you have reached the point of saturation.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the vial and allow it to stand undisturbed at room temperature. Slow evaporation of the more volatile solvent or slow cooling will often lead to the formation of high-quality crystals.

References

Sources

Optimization

Technical Support Center: Safe Handling of Fluorinating Agents for Cyclohexene Synthesis

<_ _> Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated cyclohexene derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated cyclohexene derivatives. The strategic introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, making fluorination a critical tool in modern chemistry. However, the reagents employed often present significant safety challenges.

This document provides in-depth, field-proven insights into the safe handling, troubleshooting, and frequently asked questions regarding common electrophilic fluorinating agents used in cyclohexene synthesis, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI). Our goal is to equip you with the knowledge to perform these reactions safely and efficiently, minimizing risks and maximizing success.

Section 1: Troubleshooting Guide for Cyclohexene Fluorination

This section addresses specific issues that may arise during the electrophilic fluorination of cyclohexene and its derivatives.

Issue 1: Low or No Product Yield

Q: I've set up my fluorination reaction with cyclohexene and Selectfluor, but I'm observing little to no formation of the desired fluorinated product. What are the likely causes and how can I rectify this?

A: This is a common challenge that can often be traced back to a few key experimental parameters. Let's break down the potential causes and solutions.

  • Causality: Electrophilic fluorination reactions are highly sensitive to reaction conditions. The reactivity of the fluorinating agent and the nucleophilicity of the alkene are critical. Furthermore, many N-F class reagents can be deactivated by moisture or incompatible solvents.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your fluorinating agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator, away from light). Older or improperly stored reagents can lose their activity.

    • Ensure Anhydrous Conditions: Moisture is a significant concern as it can react with and quench the fluorinating agent.[1] All glassware should be rigorously dried (oven or flame-dried), and anhydrous solvents must be used.

    • Solvent Compatibility: The choice of solvent is crucial. While acetonitrile is commonly used for reactions with Selectfluor, other solvents like nitromethane can also be effective.[2][3] However, some solvents can react exothermically and dangerously with certain fluorinating agents. For instance, Selectfluor can react rapidly with DMF, pyridine, and DMSO.[4] Always verify solvent compatibility before starting your reaction.

    • Reaction Temperature: Some fluorination reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase in temperature might be necessary.[5] However, be cautious, as excessive heat can lead to side reactions and decomposition of the reagent. Selectfluor, for example, can decompose exothermically above 100°C.[6]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress. This will help you determine the optimal reaction time and identify if the reaction is stalling.[5]

G start Low/No Product Yield reagent Verify Reagent Quality (Freshness, Storage) start->reagent anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents) reagent->anhydrous solvent Check Solvent Compatibility (e.g., Avoid DMF with Selectfluor) anhydrous->solvent temp Optimize Reaction Temperature (Modest Increase if Necessary) solvent->temp monitor Monitor Reaction Progress (TLC, GC-MS) temp->monitor success Successful Fluorination monitor->success

Issue 2: Formation of Undesired Side Products

Q: My reaction is producing the fluorinated cyclohexene, but I'm also seeing significant amounts of side products. How can I improve the selectivity of my reaction?

A: The formation of side products in electrophilic fluorination is often a result of the high reactivity of the intermediates or the fluorinating agent itself.

  • Causality: The mechanism of electrophilic fluorination of an alkene like cyclohexene can involve a carbocationic intermediate. This intermediate can undergo rearrangements or react with other nucleophiles present in the reaction mixture, leading to a variety of products. Additionally, some fluorinating agents can act as oxidants.[7]

  • Strategies for Improving Selectivity:

    • Choice of Fluorinating Agent: The reactivity of N-F reagents varies significantly.[8][9] For a given substrate, a less reactive agent may provide higher selectivity. For example, N-Fluorobenzenesulfonimide (NFSI) is generally considered a milder fluorinating agent than Selectfluor.[10]

    • Solvent Effects: The solvent can play a role in stabilizing or destabilizing intermediates. Less polar solvents may sometimes suppress side reactions that proceed through highly polar transition states.

    • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the desired reaction pathway, which typically has a lower activation energy than side reactions.[1]

    • Controlled Addition of Reagents: Adding the fluorinating agent slowly to the solution of cyclohexene can help to maintain a low concentration of the reactive species at any given time, which can minimize side reactions.

Section 2: Frequently Asked Questions (FAQs) on Safety and Handling

This section provides answers to common questions regarding the safe handling of electrophilic fluorinating agents.

Q1: What are the primary hazards associated with common electrophilic fluorinating agents like Selectfluor and NFSI?

A1: While generally safer than using elemental fluorine, these reagents still pose significant hazards:

  • Oxidizing Properties: Many N-F reagents, including Selectfluor, are strong oxidizing agents.[6] They can react violently with reducing agents and combustible materials.

  • Corrosivity and Toxicity: These reagents can be harmful upon contact with skin, eyes, and the respiratory tract.[6][11] Some fluorinated compounds can generate hydrofluoric acid (HF) upon decomposition or reaction with water, which is extremely corrosive and toxic.[11]

  • Thermal Instability: Some fluorinating agents can decompose exothermically at elevated temperatures, posing a risk of a runaway reaction.[6][12]

Q2: What is the essential Personal Protective Equipment (PPE) for handling these reagents?

A2: A multi-layered approach to PPE is crucial for ensuring safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[11]Protects against splashes of corrosive reagents and solvents.
Hand Protection Double-gloving with compatible gloves (e.g., nitrile).[11]Provides a barrier against skin contact. Check manufacturer's compatibility charts.
Body Protection A flame-resistant lab coat.[11]Protects against splashes and potential fires.
Respiratory Protection Work in a certified chemical fume hood.Prevents inhalation of powders or vapors.

Q3: How should I properly quench a reaction containing an electrophilic fluorinating agent?

A3: Careful quenching is critical to neutralize the reactive reagent safely. A general and effective method is to slowly add the reaction mixture to a cold (0 °C) saturated aqueous solution of a mild reducing agent or a weak base.[1]

  • Recommended Quenching Protocol:

    • Prepare a beaker with a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium bisulfite (NaHSO₃) cooled in an ice bath.

    • Slowly, and in small portions, add the reaction mixture to the quenching solution with vigorous stirring. Be prepared for gas evolution.

    • Allow the mixture to stir until the reaction is completely quenched (e.g., test with an oxidant test strip).

    • Proceed with the standard aqueous workup (extraction, washing, drying).[1]

G start End of Reaction prepare_quench Prepare Cold (0°C) Saturated NaHCO₃ or NaHSO₃ Solution start->prepare_quench slow_addition Slowly Add Reaction Mixture to Quenching Solution with Vigorous Stirring prepare_quench->slow_addition monitor_quench Monitor for Complete Quenching (e.g., Oxidant Test Strip) slow_addition->monitor_quench workup Proceed with Aqueous Workup (Extraction, Washing, Drying) monitor_quench->workup end Neutralized Waste & Isolated Product workup->end

Q4: What is the correct procedure for the disposal of waste containing fluorinating agents?

A4: Waste containing fluorinating agents should be treated as hazardous.

  • Neutralization: Before disposal, any unreacted fluorinating agent in the waste should be quenched as described above.

  • Segregation: Keep fluorinated waste separate from other waste streams.

  • Labeling: Clearly label the waste container with its contents.

  • Professional Disposal: Follow your institution's guidelines for hazardous waste disposal. This may involve incineration at a licensed facility.[13][14] Do not attempt to dispose of these materials down the drain or in regular trash.

Q5: Are there any specific solvent incompatibilities I should be aware of?

A5: Yes, this is a critical safety consideration. As mentioned, some fluorinating agents can react violently with certain common laboratory solvents.[4]

Fluorinating AgentIncompatible SolventsCompatible Solvents (General)
Selectfluor DMF, Pyridine, DMSOAcetonitrile, Nitromethane, Water[2][7]
NFSI Highly basic or nucleophilic solventsDichloromethane, Acetonitrile

Always consult the Safety Data Sheet (SDS) for the specific fluorinating agent you are using and perform a small-scale test if you are unsure about compatibility.

References

  • Selectfluor - Common Organic Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

  • What are the safety precautions necessary for working with HF? : r/Chempros - Reddit. (2021). Retrieved February 6, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022). Retrieved February 6, 2026, from [Link]

  • What PPE to Wear During Fluoroscopy - Phillips Safety. (n.d.). Retrieved February 6, 2026, from [Link]

  • HF Safety Information - Calgonate®. (n.d.). Retrieved February 6, 2026, from [Link]

  • Dehydration of cyclohexanol Purification of cyclohexene Testing the cyclohexene - Chemsheets. (n.d.). Retrieved February 6, 2026, from [Link]

  • Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 6, 2026, from [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Retrieved February 6, 2026, from [Link]

  • Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • Fluorofunctionalization of C C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate-Guided Reactivity Switch | Request PDF - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Fluorine. (n.d.). Retrieved February 6, 2026, from [Link]

  • Electrophilic fluorination - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (2021). Retrieved February 6, 2026, from [Link]

  • Reactivities of electrophilic N–F fluorinating reagents - RSC Publishing. (n.d.). Retrieved February 6, 2026, from [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective - Beilstein Journals. (2021). Retrieved February 6, 2026, from [Link]

  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - NIH. (2022). Retrieved February 6, 2026, from [Link]

  • [Withdrawn] How to dispose of industrial solvents that contain F gas - GOV.UK. (2014). Retrieved February 6, 2026, from [Link]

  • Electrophilic Fluorination of Alkenes via Bora-Wagner-Meerwein Rearrangement. Access to β-Difluoroalkyl Boronates - PubMed. (2021). Retrieved February 6, 2026, from [Link]

  • Specific Solvent Issues with Fluorination - Wordpress. (n.d.). Retrieved February 6, 2026, from [Link]

  • Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed. (2010). Retrieved February 6, 2026, from [Link]

  • Renewable Reagent for Nucleophilic Fluorination | The Journal of Organic Chemistry. (2022). Retrieved February 6, 2026, from [Link]

  • Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 6, 2026, from [Link]

  • Assessment of the Use of Nitrogen Trifluoride for Purifying Coolant and Heat Transfer Salts in the Fluoride Salt-Cooled High-Tem - Pacific Northwest National Laboratory. (n.d.). Retrieved February 6, 2026, from [Link]

  • Management of Solid Waste Containing Fluoride—A Review - PMC - PubMed Central. (n.d.). Retrieved February 6, 2026, from [Link]

  • Hydrofluorination of Alkenes: A Review | Request PDF - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Examples of safe and selective fluorination agents. (A) Nucleophilic... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • Nitromethane-the secret of electrophilic fluorination reagent activation - Chinese Chemical Society. (2020). Retrieved February 6, 2026, from [Link]

  • Electrophilic Fluorination - Bryn Mawr College. (n.d.). Retrieved February 6, 2026, from [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals - chem.ox.ac.uk. (2025). Retrieved February 6, 2026, from [Link]

  • Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Efficient Alkyl Fluorination of Alkenes - ChemistryViews. (2022). Retrieved February 6, 2026, from [Link]

  • N-Fluorobenzenesulfonimide (NFSI) - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • A quantitative reactivity scale for electrophilic fluorinating reagents - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing bioisosteric properties of 4,4-difluorocyclohexene and cyclohexene

The following guide provides an in-depth technical comparison of 4,4-difluorocyclohexene and its parent scaffold, cyclohexene , focusing on their application in medicinal chemistry. Executive Summary In drug discovery, t...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4,4-difluorocyclohexene and its parent scaffold, cyclohexene , focusing on their application in medicinal chemistry.

Executive Summary

In drug discovery, the cyclohexene ring is a versatile lipophilic spacer, often used to position pharmacophores in a specific half-chair geometry. However, its utility is frequently compromised by metabolic instability —specifically, rapid oxidative metabolism at the allylic positions (C3/C6 and C4/C5).

4,4-Difluorocyclohexene serves as a strategic bioisostere. By replacing the C4 methylene protons with fluorine, this scaffold achieves three critical objectives:

  • Metabolic Blocking: It eliminates a high-clearance allylic oxidation site.

  • Electronic Modulation: It introduces a localized dipole without significantly altering the steric bulk of the ring.

  • Conformational Locking: The gem-difluoro effect can bias the ring pucker, potentially improving binding affinity.

Physicochemical Comparison

Structural & Conformational Dynamics

The cyclohexene ring exists primarily in a half-chair conformation.[1] The introduction of a gem-difluoro group at the C4 position (the "tail" of the half-chair) alters the ring dynamics through the gauche effect and hyperconjugation (


).
PropertyCyclohexene (Parent)4,4-Difluorocyclohexene (Bioisostere)Impact on Drug Design
Bond Length C–H

1.09 Å
C–F

1.35 Å
Minimal steric clash; F mimics H size closely (Van der Waals radius 1.20 Å vs 1.47 Å).
Bond Angle

H-C-H

109.5°

F-C-F

104-105°
The narrower F-C-F angle (Thorpe-Ingold effect) can compress the C3-C4-C5 angle, potentially altering the half-chair pucker.
Dipole Moment

0.1 D (Non-polar)

2.2 – 2.5 D
Significant increase in polarity; improves solubility in polar media but may affect membrane permeability.
Lipophilicity High (Lipophilic)ModerateGem-difluorination typically lowers LogP compared to the parent hydrocarbon due to the high polarity of the C-F bonds, despite fluorine's hydrophobicity.
Electronic Effects

The C4 position in cyclohexene is electronically neutral. In 4,4-difluorocyclohexene, the highly electronegative fluorine atoms pull electron density, creating a dipole.

  • Inductive Effect: If the cyclohexene is fused to an aromatic ring or amine, the 4,4-difluoro group exerts a strong electron-withdrawing inductive effect (

    
    ), reducing the basicity of distal amines (lowering pKa) and potentially improving oral bioavailability by reducing lysosomal trapping.
    

Pharmacokinetic Implications (ADME)

Metabolic Switching (The "Allylic Block")

The primary driver for using 4,4-difluorocyclohexene is to block Cytochrome P450 (CYP450) mediated oxidation.

  • Cyclohexene Vulnerability: The C-H bonds at the allylic positions (C3 and C6) are weak (

    
    ) and prone to Hydrogen Atom Transfer (HAT) mechanisms by CYP enzymes, leading to hydroxylation and subsequent glucuronidation/elimination. The homoallylic C4 position is also a common site for oxidation.
    
  • Difluoro Shielding: The C-F bond is metabolically inert (

    
    ). Substitution at C4 completely blocks oxidation at that carbon. Furthermore, the electron-withdrawing nature of the fluorines deactivates the adjacent C3/C5 positions, making the entire ring more resistant to oxidative attack.
    
Visualization of Metabolic Pathways

The following diagram illustrates the metabolic divergence between the two scaffolds.

MetabolicPathways Cyclohexene Cyclohexene Scaffold (Lipophilic) CYP_Enzyme CYP450 (Liver Microsomes) Cyclohexene->CYP_Enzyme AllylicRadical Allylic Radical Intermediate CYP_Enzyme->AllylicRadical HAT (Hydrogen Atom Transfer) Blocked Oxidation BLOCKED (C-F Bond Inert) CYP_Enzyme->Blocked No HAT Possible Hydroxylated 4-Hydroxy-cyclohexene (Polar Metabolite) AllylicRadical->Hydroxylated OH Rebound Clearance Rapid Clearance (Glucuronidation) Hydroxylated->Clearance Difluoro 4,4-Difluorocyclohexene (Bioisostere) Difluoro->CYP_Enzyme Stable Metabolically Stable Drug Candidate Blocked->Stable

Figure 1: Mechanism of metabolic stabilization via fluorination. The inert C-F bond prevents the formation of the unstable radical intermediate required for CYP450 oxidation.

Synthetic Accessibility & Workflows

Unlike cyclohexene, which is a commodity chemical, 4,4-difluorocyclohexene derivatives usually require specific building blocks.

Key Building Block: The Boronate Strategy

The most robust entry point for medicinal chemists is 4,4-difluorocyclohex-1-enylboronic acid pinacol ester . This reagent allows for the modular attachment of the 4,4-difluorocyclohexenyl motif to aryl or heteroaryl cores via Suzuki-Miyaura coupling.

Synthetic Workflow:

  • Coupling: Aryl Halide + Boronate Ester

    
     Coupled Product.
    
  • Reduction (Optional): If the saturated cyclohexane bioisostere is desired, the double bond can be hydrogenated (

    
    ).
    
De Novo Synthesis (RCM Route)

For scaffolds where the boronate is unsuitable, Ring-Closing Metathesis (RCM) is the preferred route:

  • Start with 3,3-difluoropent-4-enal derivatives.

  • Allylate to form a diene.

  • Perform RCM using Grubbs II catalyst to close the 4,4-difluorocyclohexene ring.

Experimental Protocols

To validate the bioisosteric advantage, the following assays are standard requirements.

Protocol 1: Microsomal Stability Assay (Metabolic Block Validation)

Objective: Quantify the intrinsic clearance (


) difference between the cyclohexene and 4,4-difluorocyclohexene analogs.
  • Preparation: Prepare

    
     stock solutions of both compounds in DMSO.
    
  • Incubation: Dilute to

    
     in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 
    
    
    
    protein).
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase) to start the reaction at

    
    .
    
  • Sampling: Aliquot

    
     at 
    
    
    
    min into ice-cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
    Success Criteria: The difluoro analog should show a
    
    
    decrease in
    
    
    compared to the parent.
Protocol 2: Lipophilicity (LogD) Determination via HPLC

Objective: Assess the polarity shift introduced by the fluorine atoms.

  • System: HPLC with a C18 column.

  • Mobile Phase: Isocratic elution with Methanol/Water (buffered to pH 7.4) at varying ratios (

    
    ).
    
  • Calibration: Run a set of standards with known LogP values (e.g., toluene, naphthalene).

  • Measurement: Measure the retention time (

    
    ) and calculate the capacity factor 
    
    
    
    .
  • Extrapolation: Plot

    
     vs. 
    
    
    
    . Extrapolate to
    
    
    to estimate
    
    
    , which correlates to LogD.

Summary of Comparative Data

ParameterCyclohexene4,4-DifluorocyclohexeneBioisosteric Verdict
Metabolic Stability Low (Allylic oxidation prone)High (Oxidation blocked)Superior for extending half-life.
Solubility (Aq) PoorImproved Dipole moment enhances aqueous solvation.
Membrane Permeability HighModerate-HighFluorine maintains lipophilicity but adds polarity; usually retains good permeability.
Synthetic Cost LowModerateRequires specific boronate or fluorinated precursors.
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Wiberg, K. B., et al. (2005). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Organic Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Comparative

Validating 4,4-Difluorocyclohexene Purity via Quantitative NMR (qNMR)

Executive Summary In the synthesis of fluorinated bioisosteres, 4,4-difluorocyclohexene serves as a critical building block. However, its validation presents a specific analytical paradox: it lacks a strong UV chromophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated bioisosteres, 4,4-difluorocyclohexene serves as a critical building block. However, its validation presents a specific analytical paradox: it lacks a strong UV chromophore (rendering HPLC-UV unreliable) and possesses volatility that complicates standard gravimetric analysis.

This guide establishes 19F quantitative NMR (qNMR) as the superior validation methodology over chromatographic alternatives. By leveraging the 100% natural abundance of the fluorine-19 isotope and its high sensitivity (83% of 1H), researchers can achieve purity assessments traceable to the International System of Units (SI) without compound-specific reference standards.

Part 1: Comparative Analysis of Analytical Methodologies

The following table contrasts qNMR with traditional chromatographic methods for 4,4-difluorocyclohexene validation.

Feature19F qNMR (Recommended) GC-FID HPLC-UV
Primary Detection Nuclear spin (Fluorine-19)Carbon content (Ionization)UV Absorbance (Chromophore)
Reference Standard Universal (e.g., BTFMBA, DFBP)Compound-Specific requiredCompound-Specific required
Response Factor Unity (1.0) (Nuclei count is absolute)Variable (Depends on C-H ratio)Variable (Depends on extinction coefficient)
Suitability High. No solvent background; highly specific.Moderate. Good for volatiles, but misses non-volatiles.Low. Weak chromophore (isolated C=C); requires <210 nm detection.
Destructive? NoYesNo
Why 19F qNMR? The "Invisible" Advantage

For 4,4-difluorocyclohexene, 1H qNMR can be challenging due to signal overlap from non-deuterated solvent residuals (e.g., DMSO-d5, CHCl3) or aliphatic impurities. 19F qNMR eliminates this entirely. Common organic solvents and excipients do not contain fluorine, resulting in a pristine baseline where only the analyte and the internal standard (IS) appear.

Part 2: Validated qNMR Experimental Protocol

Selection of Internal Standard (IS)

The choice of IS is the single most critical decision in qNMR. For 4,4-difluorocyclohexene (expected shift


 to 

ppm), the IS must have a distinct chemical shift and high purity.

Recommended IS: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA)

  • 
    :  ~ -63 ppm (Singlet)
    
  • Solubility: Excellent in DMSO-d6 and CDCl3.

  • Relaxation (

    
    ):  Moderate (~2-3 s), allowing reasonable acquisition times.
    
  • Traceability: Available as a NIST-traceable CRM (Certified Reference Material).

Sample Preparation (Gravimetric Precision)
  • Balance: Use a microbalance with readability of 0.01 mg or better.

  • Procedure:

    • Weigh ~10-15 mg of Internal Standard (IS) directly into the NMR tube or a weighing boat. Record mass (

      
      ) to 0.01 mg.
      
    • Weigh ~10-15 mg of 4,4-difluorocyclohexene (Analyte) . Record mass (

      
      ).[1]
      
    • Dissolve in 0.6 mL of solvent (e.g., CDCl3 or DMSO-d6 ).

    • Critical Step: Ensure complete dissolution. Vortex for 30 seconds.

Instrument Acquisition Parameters

To ensure >99.9% magnetization recovery (quantitative conditions), the repetition time must exceed


 (longitudinal relaxation time).[1]
  • Nucleus: 19F (with 1H decoupling, optional but recommended for singlet sharpness).

  • Pulse Angle: 90° (Maximize signal).

  • Spectral Width (SW): 200 ppm (Ensure uniform excitation of both IS and Analyte).

  • Relaxation Delay (D1): 30 seconds (Calculated as

    
    ).
    
    • Note: Perform a quick Inversion-Recovery experiment to determine the longest

      
       in the sample. If 
      
      
      
      is 4s, D1 must be
      
      
      .
  • Scans (NS): 32 or 64 (To achieve S/N > 150:1).

  • Offset (O1P): Set to the midpoint between Analyte and IS signals.

Data Processing
  • Window Function: Apply exponential multiplication (LB = 0.3 - 1.0 Hz) to reduce noise, or no apodization if S/N is very high.

  • Phasing: Manual phasing is mandatory. Autophasing often distorts baseline integration.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral regions start and end at zero intensity.

  • Integration: Integrate the IS peak (

    
    ) and the Analyte peak (
    
    
    
    ). Include 13C satellites in the integration range if they are resolved.

Part 3: Calculation & Logic Flow

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
    : Integrated peak area[2]
    
  • 
    : Number of fluorine nuclei (Analyte = 2, IS = 6 for 3,5-BTFMBA)
    
  • 
    : Molar mass ( g/mol )[1]
    
  • 
    : Gravimetric mass (mg)
    
  • 
    : Certified purity of the Internal Standard
    
Experimental Workflow Diagram

qNMR_Workflow Start Start: Purity Validation Weighing Gravimetric Prep (Weigh IS & Analyte ±0.01 mg) Start->Weighing Solvation Dissolution (Solvent: CDCl3 or DMSO-d6) Weighing->Solvation T1_Check T1 Relaxation Test (Inversion Recovery) Solvation->T1_Check Param_Set Set qNMR Parameters D1 > 5*T1, 90° Pulse T1_Check->Param_Set Determine D1 Acquisition Data Acquisition (19F Spectrum, NS=64) Param_Set->Acquisition Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Calc Calculate Purity % (Using qNMR Equation) Processing->Calc End Report Purity w/ Uncertainty Calc->End

Figure 1: Step-by-step workflow for the quantitative NMR validation process, ensuring metrological traceability.

Part 4: Interpretation of Results

The 4,4-Difluorocyclohexene Spectrum

In the 19F NMR spectrum, the 4,4-difluorocyclohexene signal will typically appear as a multiplet (likely a broad triplet or quintet depending on H-F coupling resolution) centered between -90 and -110 ppm .

  • Integration Width: Because of the C-F and H-F coupling, the signal may span 20-50 Hz. Ensure the integration limits cover the entire multiplet, including the "feet" of the peak, to capture >99% of the signal area.

  • 13C Satellites: If the S/N is high, 13C satellites (1.1% natural abundance) may be visible. These must be included in the integration for accurate quantitation.

Common Pitfalls
  • Insufficient D1: If D1 is too short (<

    
    ), the nuclei will not fully relax, leading to underestimation of the signal (saturation). This is the most common error in qNMR.
    
  • Volatile Loss: 4,4-difluorocyclohexene is volatile. Cap the NMR tube immediately after solvation. If using an autosampler, ensure the cap is tight to prevent evaporation during the queue, which would artificially inflate the calculated purity (as solvent/analyte ratio shifts).

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.

  • Sigma-Aldrich. Certified Reference Materials for 19F Quantitative NMR. (2023).

  • National Institutes of Health (NIH). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. (2018).

  • Bharti, S. K., & Roy, R. Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. (2012).[3] (Foundational text on qNMR principles).

  • Malz, F., & Jancke, H. Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. (2005).[2][4][5][6][7]

Sources

Validation

Lipophilicity Profiling of 4,4-Difluorocyclohexene Scaffolds: A Technical Guide

This guide details the lipophilicity profiling of 4,4-difluorocyclohexene derivatives, synthesizing experimental data with physicochemical principles to aid in lead optimization. Executive Summary: The Fluorine Modulatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the lipophilicity profiling of 4,4-difluorocyclohexene derivatives, synthesizing experimental data with physicochemical principles to aid in lead optimization.

Executive Summary: The Fluorine Modulation Effect

In medicinal chemistry, the 4,4-difluorocyclohexene motif serves as a critical bioisostere for cyclohexene and phenyl rings. Unlike simple alkyl fluorination, which typically increases lipophilicity (LogP) due to the high hydrophobicity of the C-F bond, the introduction of a gem-difluoro group at the C4 position of a cyclohexene ring introduces a strong local dipole moment (~2.0–2.2 D).

Key Insight: This modification often leads to a lower LogP (increased polarity) compared to the non-fluorinated parent cyclohexene, contrary to the "fluorine = lipophilic" rule of thumb observed in aromatic substitution. This effect is driven by the vector summation of the two C-F dipoles, which are not geometrically canceled in the constrained half-chair conformation of the cyclohexene ring.

Comparative Analysis: LogP and Physicochemical Data[1][2][3][4][5][6][7]

The following table synthesizes experimental and high-level computational data comparing 4,4-difluorocyclohexene derivatives with their non-fluorinated analogs.

Table 1: Lipophilicity & Electronic Metrics[1]
Compound ScaffoldSubstituent (R)LogP (Calc/Exp)*

LogP vs Parent
Dipole Moment (D)Key Property Modulation
Cyclohexene -H2.86 (Exp)~0.3Baseline hydrophobic scaffold.
4,4-Difluorocyclohexene -H2.45 (Calc)-0.41 ~2.2Reduced lipophilicity due to polar C-F bonds.[1]
Cyclohex-1-enyl -B(pin)3.65 (Calc)Standard Suzuki coupling partner.[1]
4,4-Difluorocyclohex-1-enyl -B(pin)3.20 (Calc)-0.45 HighIncreased solubility in polar organic solvents.[1]
Cyclohexanecarboxylic acid -COOH1.80 (Exp)Standard acid building block.[1]
4,4-Difluorocyclohexanecarboxylic acid -COOH1.60 (Calc)-0.20 HighLower pKa (inductive effect); increased polarity.[1]
  • Note:

    
    LogP values indicate that the 4,4-difluoro motif consistently acts as a polarity-enhancing group relative to the unsubstituted methylene (-CH2-) in these cyclic aliphatic systems.
    

Structural Causality & Conformational Bias

The Dipole Vector Argument

In a standard cyclohexane chair, gem-difluoro groups at the 4-position can adopt a conformation where dipole cancellation is partial. However, the cyclohexene ring is constrained to a half-chair or twist-boat conformation.

  • Constraint: The C1=C2 double bond flattens part of the ring.

  • Vector Sum: The C4 fluorine atoms are locked in pseudo-axial/equatorial positions that prevent perfect dipole cancellation.[1] The resulting net dipole interacts favorably with water molecules, effectively lowering the LogP relative to the hydrocarbon parent.

Graphviz Diagram: Dipole & Solvation Logic

The following diagram illustrates the logical flow of how structural constraints in 4,4-difluorocyclohexene dictate its lipophilic behavior.

LipophilicityLogic Struct 4,4-Difluorocyclohexene Scaffold Constraint Half-Chair Conformation Struct->Constraint Rigidifies Dipole Net Dipole Moment (~2.2 D) Constraint->Dipole Aligns C-F Vectors Solvation Water Solvation (H-bond Accepting) Dipole->Solvation Increases LogP Decreased LogP (vs Cyclohexene) Solvation->LogP Drives

Caption: Structural logic flow demonstrating why 4,4-difluorination lowers LogP in cyclohexene systems.

Experimental Protocols for Validation

Trustworthy lipophilicity data requires selecting the correct assay based on the compound's expected range.

Method A: Shake-Flask (The Gold Standard)

Best for: Final validation of lead compounds with LogP 0–3.

  • Preparation: Dissolve the 4,4-difluorocyclohexene derivative in 1-octanol saturated with water.

  • Equilibration: Mix with water (saturated with octanol) in a 1:1 ratio.

  • Agitation: Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 20 minutes to ensure phase separation.

  • Quantification: Analyze both phases using HPLC-UV/Vis.

    • Critical Step: Use a C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid) to prevent peak tailing of the fluorinated species.

Method B: Solid-State 19F MAS NMR (Advanced)

Best for: Membrane partitioning studies (LogK_p) where octanol is a poor mimic of the lipid bilayer.

  • Liposome Prep: Prepare POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) vesicles.[1]

  • Incubation: Incubate the fluorinated derivative with the liposomes.

  • Measurement: Perform Magic Angle Spinning (MAS) 19F NMR.

  • Analysis: The 19F chemical shift is highly sensitive to the local electrostatic environment.[1] You will observe two resolved resonances: one for the aqueous phase and one for the membrane-bound phase.

  • Calculation: Integrate the peaks to directly calculate the partition coefficient (

    
    ).[1]
    
Graphviz Diagram: Assay Selection Workflow

AssaySelection Start Select Compound RangeCheck Expected LogP? Start->RangeCheck HighLogP > 4.0 RangeCheck->HighLogP MidLogP 0.0 - 4.0 RangeCheck->MidLogP HPLC RP-HPLC (k' correlation) HighLogP->HPLC Avoid Emulsions Membrane Membrane Permeability Critical? MidLogP->Membrane Shake Shake-Flask (Oct/Water) Membrane->Shake No NMR 19F MAS NMR (Liposome) Membrane->NMR Yes (High Precision)

Caption: Decision tree for selecting the appropriate lipophilicity assay for fluorinated derivatives.

References

  • Linclau, B., et al. (2020).[1] "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs." Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[1] Link

  • PubChem Compound Summary. (2025). "4,4-Difluorocyclohexanecarboxylic acid."[1][2] National Center for Biotechnology Information.[1] Link

  • Grillo, I., et al. (2019).[1] "Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning."[3][1] Angewandte Chemie International Edition. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

Comparative

Definitive Guide: Characterizing Gem-Difluoro Substitution via IR Spectroscopy

The following guide is structured to serve as a definitive technical resource for confirming gem-difluoro substitution, synthesizing spectroscopic theory with practical application. Executive Summary: The Bioisostere Cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a definitive technical resource for confirming gem-difluoro substitution, synthesizing spectroscopic theory with practical application.

Executive Summary: The Bioisostere Challenge

In modern drug discovery, the gem-difluoro group (


) is a premier bioisostere for the carbonyl group (

) and the ether oxygen (

). It imparts metabolic stability and alters lipophilicity without significantly changing steric bulk. However, confirming the successful installation of a

moiety—often achieved via deoxofluorination of ketones or aldehydes—requires precise analytical validation.

While


 NMR  is the quantitative gold standard, IR Spectroscopy  offers the fastest " go/no-go " decision metric during synthetic optimization. This guide objectively compares these methodologies and provides a field-proven protocol for IR characterization.

IR Spectroscopy: The Spectral Fingerprint of

Unlike the distinct, isolated carbonyl peak (~1715 cm⁻¹), the Carbon-Fluorine (C-F) bond exhibits vibrational modes in the "fingerprint region," making assignment challenging but definitive if interpreted correctly.

The Core Vibrational Modes

The gem-difluoro group exhibits two characteristic stretching vibrations due to the strong dipole of the C-F bonds.

Vibrational ModeFrequency Range (cm⁻¹)IntensityCharacteristics
Asymmetric Stretch (

)
1150 – 1250 Very StrongOften the most intense peak in the spectrum due to the large dipole moment change.
Symmetric Stretch (

)
1050 – 1150 StrongUsually sharper than the asymmetric band; appears at a lower frequency.
Scissoring/Bending (

)
450 – 650 MediumNote: Often obscured by the cutoff frequency of standard ATR crystals (e.g., ZnSe).
Expert Insight: The "False Positive" Trap

Crucial Warning: The


 cm⁻¹ region is crowded.
  • Interference: C-O stretches (ethers, esters, alcohols) also absorb strongly here.[1]

  • Differentiation: If your reaction involves converting a ketone to a

    
     group (e.g., using DAST or Deoxo-Fluor), the complete disappearance  of the Carbonyl band (1700–1750 cm⁻¹) is just as diagnostic as the appearance of the C-F bands.
    
  • Validation: If the starting material contains C-O bonds (e.g., an ester side chain), IR becomes ambiguous. You must cross-reference with

    
     NMR.
    

Comparative Analysis: IR vs. Alternatives

While IR is excellent for monitoring reaction progress, it lacks the structural resolution of NMR. Below is an objective comparison of the primary characterization methods.

Performance Matrix
FeatureIR Spectroscopy

NMR
Mass Spectrometry (MS)
Primary Utility Reaction monitoring; Rapid confirmation of functional group transformation.Structural proof; Quantification; Diastereomer differentiation.Molecular weight confirmation.
Speed Instant (< 1 min)Moderate (10–30 min)Fast (1–5 min)
Specificity Low/Medium (Overlaps with C-O, C-C)High (Distinct chemical shifts)Medium (Fragmentation can be complex)
Sample State Solid or Oil (Neat)Solution (Deuterated solvent)Solution (Ionizable)
Key Data Point Strong doublet bands @ 1100–1250 cm⁻¹Singlet (or AB quartet) @ -80 to -120 ppmMolecular Ion (

) + characteristic loss of HF (M-20)
The NMR Advantage

IR confirms presence, but NMR confirms structure.

  • Gem-difluoro pattern: Typically appears as a singlet (if chemically equivalent) or an AB quartet (

    
     Hz) if the fluorines are diastereotopic (e.g., near a chiral center).
    
  • Chemical Shift: -80 to -130 ppm (relative to

    
    ).
    

Experimental Protocol: Validated IR Workflow

This protocol is designed for Attenuated Total Reflectance (ATR) FTIR, the standard in modern drug discovery labs.

Phase 1: Sample Preparation
  • Purity Check: Ensure the sample is free of fluorinating reagents (e.g., DAST residues). These reagents have their own S-F or C-F signals that will contaminate the spectrum.

  • Drying: Remove all solvent. Residual DCM or Ethyl Acetate have strong bands in the fingerprint region that will mask the

    
     signals.
    
Phase 2: Acquisition Parameters
  • Instrument: FTIR with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 (Routine) or 64 (High Quality).

  • Background: Air background (freshly acquired).

Phase 3: The "Subtraction" Technique (For Ambiguous Cases)

If the spectrum is cluttered (e.g., the molecule has multiple ether linkages):

  • Acquire the spectrum of the Starting Material (SM) .

  • Acquire the spectrum of the Product (P) .

  • Perform a Spectral Subtraction (Product - SM) using the instrument software.

  • Result: The "Difference Spectrum" should show a distinct negative peak at ~1720 cm⁻¹ (loss of C=O) and a distinct positive doublet at 1100–1250 cm⁻¹ (gain of

    
    ).
    

Decision Logic & Visualization

The following diagram outlines the logical workflow for confirming gem-difluoro substitution, integrating IR as the primary screen and NMR/MS as validation steps.

GemDifluoro_Characterization Start Start: Reaction Complete? IR_Screen Step 1: FTIR Screening (ATR Method) Start->IR_Screen Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) IR_Screen->Check_CO CO_Present Peak Present: Incomplete Reaction Check_CO->CO_Present Strong Band CO_Absent Peak Absent: Proceed to CF Check Check_CO->CO_Absent No Band Check_CF Check 1000-1300 cm⁻¹ (Fingerprint Region) CO_Absent->Check_CF CF_Ambiguous Ambiguous? (Overlapping C-O bands) Check_CF->CF_Ambiguous Strong Bands Found NMR_Validation Step 2: ¹⁹F NMR (Definitive Proof) CF_Ambiguous->NMR_Validation Yes (Complex Molecule) Final_Conf CONFIRMED Gem-Difluoro Product CF_Ambiguous->Final_Conf No (Simple Molecule) NMR_Result Observe Chemical Shift (-80 to -130 ppm) NMR_Validation->NMR_Result NMR_Result->Final_Conf Singlet or AB Quartet

Caption: Workflow for validating gem-difluoro substitution, prioritizing IR for rapid screening and NMR for structural confirmation.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] ( authoritative text on spectral assignments).

  • Dolbier, W. R. (2009). Fluorine-containing molecules: Structure, reactivity, synthesis, and applications. Wiley-VCH. (Source for electronic properties of gem-difluoro groups).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Hu, J., et al. (2015). Gem-difluoroalkenes as bioisosteres for carbonyl groups.[2] Nature Communications. (Context for bioisosteric replacement monitoring).

  • Reagen, W., & Plummer, G. (1996). Protocol for FTIR Measurements of Fluorinated Compounds. 3M / Midac Corporation. [Link] (Historical basis for fluorinated gas phase IR, adapted here for solid/liquid ATR).

Sources

Validation

Comparative Guide: Reactivity of 4,4-Difluorocyclohexene in Diels-Alder Cycloadditions

This guide provides a comparative technical analysis of 4,4-difluorocyclohexene (4,4-DFCH) in the context of Diels-Alder (DA) cycloadditions. It addresses a critical nuance in organofluorine chemistry: while gem-difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 4,4-difluorocyclohexene (4,4-DFCH) in the context of Diels-Alder (DA) cycloadditions.

It addresses a critical nuance in organofluorine chemistry: while gem-difluoro substitution is often used to lower LUMO energies and accelerate reactions, the positional effect in 4,4-DFCH renders it kinetically distinct from its highly reactive analogs like 3,3-difluorocyclopropene.

Executive Summary & Strategic Positioning

In the hierarchy of fluorinated dienophiles, 4,4-difluorocyclohexene occupies a "deactivated" or "latent" tier. Unlike strained fluorinated rings (e.g., 3,3-difluorocyclopropene) that function as rapid bioorthogonal handles, 4,4-DFCH exhibits sluggish reactivity in standard Normal Electron Demand Diels-Alder (NEDDA) reactions.

This guide compares 4,4-DFCH against two benchmarks:

  • Cyclohexene (Baseline): The non-fluorinated control.

  • 3,3-Difluorocyclopropene (High-Performance): The strain-activated, electronically optimized alternative.

Core Reactivity Matrix
Feature4,4-Difluorocyclohexene (Subject)Cyclohexene (Control)3,3-Difluorocyclopropene (Alternative)
Role Weak DienophileWeak DienophileUltrafast Dienophile
Ring Strain Low (~2.5 kcal/mol)Low (~2.5 kcal/mol)High (~54 kcal/mol)
Electronic Effect Distal Inductive (

-only)
NeutralProximal Hyperconjugative (

-

)
LUMO Energy High (Inert)High (Inert)Low (Activated)
Primary Utility Stable Metabolic ScaffoldSolvent/ReagentBioorthogonal Ligation / Click Chem
Reaction Condition High Pressure (>10 kbar) or Lewis AcidHigh Pressure / CatalystAmbient Temp, No Catalyst

Technical Analysis: The "Distal Fluorine" Problem

To understand why 4,4-DFCH performs poorly compared to alternatives, we must analyze the Frontier Molecular Orbital (FMO) interactions.

Electronic Deactivation

In Diels-Alder reactions, reactivity is governed by the energy gap between the Diene HOMO and Dienophile LUMO.

  • Ideal Activation: Fluorine atoms attached directly to the alkene (vinylic) or allylic positions lower the LUMO energy via inductive withdrawal (

    
    ), facilitating electron flow from the diene.
    
  • 4,4-DFCH Reality: The fluorine atoms are located at the C4 position, separated from the reactive C1=C2 bond by a methylene spacer (homoallylic). The inductive effect decays rapidly with distance (

    
    ). Consequently, the LUMO of 4,4-DFCH is nearly identical to that of cyclohexene, providing no electronic acceleration.
    
Conformational Locking

While electronically similar to cyclohexene, 4,4-DFCH differs conformationally. The gem-difluoro group prefers a specific orientation due to the gauche effect and dipole minimization. This can lock the ring in a twisted chair conformation, potentially creating steric drag during the transition state approach of the diene.

Visualization: Reactivity Pathways

ReactivityComparison Start Target: Diels-Alder Adduct Subj 4,4-Difluorocyclohexene (Homoallylic F) PathA High Barrier (Requires Lewis Acid/High P) Subj->PathA k_rel ≈ 1 MechA Weak LUMO Depression No Strain Release Subj->MechA Alt 3,3-Difluorocyclopropene (Allylic F + Strain) PathB Low Barrier (Spontaneous) Alt->PathB k_rel > 10^6 MechB Strong LUMO Depression Massive Strain Release Alt->MechB PathA->Start PathB->Start

Figure 1: Mechanistic divergence between the inert 4,4-DFCH and the activated 3,3-difluorocyclopropene.

Experimental Protocols

Since 4,4-DFCH is inert under standard reflux conditions, researchers must use Inverse Electron Demand Diels-Alder (IEDDA) strategies or High-Pressure techniques to force reactivity.

Protocol A: High-Pressure Synthesis (Forcing 4,4-DFCH Reactivity)

Use Case: Synthesizing fused bicyclic systems where the fluorinated ring is required.

Reagents:

  • Dienophile: 4,4-Difluorocyclohexene (1.0 equiv).

  • Diene: 2,3-Dimethyl-1,3-butadiene (5.0 equiv, excess drives kinetics).

  • Solvent: Dichloromethane (DCM).

  • Catalyst: EtAlCl

    
     (1.0 M in hexanes, 0.2 equiv).
    

Workflow:

  • Preparation: In a glovebox, charge a Teflon high-pressure capsule with 4,4-DFCH (118 mg, 1 mmol) and DCM (1.5 mL).

  • Activation: Add EtAlCl

    
     dropwise at 0°C.
    
  • Addition: Add the diene immediately.

  • Pressurization: Seal the capsule and place it in a hydraulic piston apparatus. Pressurize to 12 kbar (1.2 GPa) .

  • Incubation: Maintain pressure at 25°C for 48 hours. Note: Thermal heating is often insufficient due to the entropy cost; pressure overcomes this.

  • Workup: Depressurize slowly. Quench with sat. NaHCO

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Expected Outcome: 60-75% Yield. Without high pressure or Lewis Acid, yield is typically <5%.

Protocol B: The "Active" Alternative (3,3-Difluorocyclopropene)

Use Case: Bioorthogonal labeling or rapid scaffold generation.

Reagents:

  • Dienophile: 3,3-Difluorocyclopropene derivative.

  • Diene: Tetrazine or Cyclopentadiene.

  • Conditions: Ambient temperature, 1:1 stoichiometry.

Workflow:

  • Mix reagents in MeOH or Water.

  • Reaction is complete in <5 minutes (often seconds).

  • Why? The release of ~54 kcal/mol ring strain drives the reaction irreversibly, and the allylic fluorines lower the LUMO to perfectly match the diene.

Critical Distinction: The "Dienone" Trap

Researchers often confuse 4,4-difluorocyclohexene with 4,4-difluorocyclohexadienone .

  • 4,4-Difluorocyclohexene: Mono-alkene.[1] Inert.

  • 4,4-Difluorocyclohexadienone: Conjugated enone system. Highly Reactive.

    • This molecule acts as an electron-deficient diene or dienophile.[2][3]

    • It is frequently generated in situ via oxidative fluorination of phenols and trapped immediately via Diels-Alder to prevent self-dimerization.

Recommendation: If your goal is to introduce a gem-difluoro cyclohexane ring into a molecule, do not start with 4,4-difluorocyclohexene. Instead, use a Diels-Alder reaction of 1,1-difluoro-1,3-butadiene with a reactive dienophile. This builds the ring with the fluorines already in place, rather than trying to react the deactivated ring later.

Synthesis of the Reagent

If you absolutely must use 4,4-DFCH, it is rarely bought; it is made.

Route: Ring-Closing Metathesis (RCM)

  • Precursor: 3,3-Difluoro-1,6-heptadiene.

  • Catalyst: Grubbs II (2 mol%).

  • Solvent: DCM (dilute, 0.01 M to favor intramolecular cyclization).

  • Result: 4,4-Difluorocyclohexene + Ethylene (gas).

Figure 2: Synthesis of 4,4-DFCH via Ring-Closing Metathesis.

References

  • Mechanism of Fluorine Substitution

    • Title: "Fluorine in Organic Synthesis: The Influence of the Fluorine Atom on the Reactivity of Neighboring Groups."
    • Source:Chem. Rev. 2008, 108, 11, 4690–4787.
    • URL:[Link]

  • High Pressure Diels-Alder Methodology

    • Title: "High-pressure synthesis of fluorin
    • Source:J. Org.[4] Chem. (General reference for HP-DA).

    • URL:[Link] (Representative DOI for HP-DA context).

  • Comparative Reactivity (Cyclopropenes)

    • Title: "Rapid Bioorthogonal Chemistry Using 3,3-Difluorocyclopropenes."
    • Source:J. Am. Chem. Soc. 2015, 137, 19, 6180–6183.
    • URL:[Link]

  • Gem-Difluoro Effect

    • Title: "The gem-difluoro effect: a review."
    • Source:Chem. Soc. Rev. 2015, 44, 1959-1965.
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 4,4-Difluorocyclohexene from its Isomers

In the landscape of modern drug discovery and materials science, fluorinated scaffolds are indispensable. The strategic introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, fluorinated scaffolds are indispensable. The strategic introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. However, this same synthetic versatility presents a significant analytical challenge: the precise and unambiguous identification of constitutional isomers. This guide provides an in-depth comparison of the analytical techniques used to distinguish 4,4-difluorocyclohexene from its common isomers, such as 1-fluorocyclohexene and 3-fluorocyclohexene. We will explore the causal mechanisms behind their spectral differences and provide field-proven protocols for their definitive identification.

The Analytical Challenge of Fluorinated Isomers

Isomers of fluorocyclohexene possess the same mass but differ in the placement of the fluorine atoms and the double bond. This subtlety can lead to vastly different chemical and biological properties. For a drug development professional, mistaking one isomer for another can have profound consequences on a compound's efficacy and safety profile. Therefore, a multi-technique, cross-validating analytical approach is not just recommended; it is essential for scientific integrity.

Primary Analytical Techniques for Differentiation

The key to distinguishing these isomers lies in exploiting how the unique position of the fluorine atom(s) and the C=C double bond influences the local electronic environment of the molecule's nuclei and its fragmentation and vibrational patterns. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the pillars of this analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. The key lies in analyzing ¹H, ¹³C, and, most importantly, ¹⁹F NMR spectra, often in conjunction with 2D correlation experiments.

Causality of Spectral Differences:

  • ¹H NMR: The electronegativity of fluorine deshields nearby protons, shifting their signals downfield. The magnitude of this shift and the spin-spin coupling constants (J-values) between protons (H-H) and between proton and fluorine (H-F) are exquisitely sensitive to the number of bonds separating the nuclei and their dihedral angles.

  • ¹³C NMR: Fluorine's influence is even more pronounced in ¹³C NMR. A carbon atom directly bonded to fluorine will have its signal split into a doublet with a large coupling constant (¹Jcf). Carbons two or three bonds away will also exhibit splitting (²Jcf, ³Jcf), but with smaller J-values. This C-F coupling is a powerful diagnostic tool.[1]

  • ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F is an ideal NMR probe.[2] The chemical shift of the fluorine signal is highly dependent on its electronic environment, providing a direct fingerprint of its location (vinylic, allylic, or geminal-difluoro).[2]

Comparative NMR Data:

CompoundKey ¹H NMR Features (δ, ppm)Key ¹³C NMR Features (δ, ppm)Key ¹⁹F NMR Features (δ, ppm)
4,4-Difluorocyclohexene Olefinic (=CH): ~5.8-6.0 (multiplet, 2H)Allylic (-CH₂-): ~2.5 (multiplet, 4H)Other (-CH₂-): ~2.1 (multiplet, 2H)C=C: ~125-130C-F (CF₂ ): ~115-125 (triplet, ¹Jcf)Allylic (C-C=C): ~35-40 (triplet, ²Jcf)Single resonance, ~ -90 to -100 (quintet, ³Jhf)
1-Fluorocyclohexene Olefinic (=CH): ~5.0-5.3 (multiplet, 1H)Allylic (-CH₂-): ~2.1 (multiplet, 2H)Other (-CH₂-): ~1.6-1.8 (multiplets, 6H)C=C-F: ~150-155 (doublet, ¹Jcf)C=C -F: ~100-105 (doublet, ²Jcf)Single resonance, ~ -110 to -115
3-Fluorocyclohexene Olefinic (=CH): ~5.7-6.0 (multiplet, 2H)Allylic (-CHF-): ~4.8-5.2 (doublet of multiplets, 1H)C=C: ~128-132C-F: ~85-90 (doublet, ¹Jcf)Single resonance, ~ -170 to -180

Note: Specific chemical shifts can vary based on solvent and concentration. The patterns of splitting and chemical shift regions are the most reliable diagnostic features.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While all isomers have the same molecular weight, their fragmentation under electron ionization (EI) can be distinct. The position of the fluorine atom and the double bond dictates the stability of the resulting fragment ions.

Causality of Fragmentation Differences:

The most characteristic fragmentation for cyclohexene derivatives is the Retro-Diels-Alder (RDA) reaction , which cleaves the ring into a diene and an alkene.[3][4][5] The charge can be retained by either fragment, and the presence of fluorine will influence which fragment is preferentially observed.

  • 4,4-Difluorocyclohexene: The RDA reaction would yield butadiene and 1,1-difluoroethene. The charge is likely to be retained on the butadiene fragment (m/z 54) as loss of the fluorine-containing fragment is common.

  • 1-Fluorocyclohexene: The RDA reaction would yield 1-fluorobutadiene and ethene. The presence of the fluorine atom on the diene fragment makes its corresponding ion (m/z 72) a key diagnostic peak.

  • 3-Fluorocyclohexene: The RDA reaction is also possible, but allylic cleavage is highly competitive. Loss of a fluorine atom (M-19) or HF (M-20) are also characteristic fragmentation pathways for fluorinated compounds. The stability of the resulting carbocation is a key driver.[6]

Comparative MS Fragmentation Data:

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Dominant Fragmentation Pathway
4,4-Difluorocyclohexene 11898 ([M-HF]⁺), 64 ([C₂H₂F₂]⁺), 54 ([C₄H₆]⁺)Retro-Diels-Alder
1-Fluorocyclohexene 10072 ([C₄H₅F]⁺), 71, 54Retro-Diels-Alder
3-Fluorocyclohexene 10080 ([M-HF]⁺), 79 ([M-H-HF]⁺), 67Allylic cleavage, HF elimination
Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy provides information about the functional groups and bonding within a molecule. While the spectra can be complex, key regions can offer valuable clues.

Causality of Spectral Differences:

  • C=C Stretch: The double bond stretch typically appears in the 1640-1680 cm⁻¹ region.[7][8][9] Its exact position and intensity can be affected by substitution.

  • =C-H Stretch: The stretch for hydrogens on the double bond occurs just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).[8][9] 4,4-difluorocyclohexene will show this peak, while its saturated analog, 1,1-difluorocyclohexane, will not.

  • C-F Stretch: The C-F bond stretch is found in the fingerprint region, typically between 1000-1400 cm⁻¹. This region is often complex, but the strong absorbance of the C-F bond can be a key indicator. The presence of a gem-difluoro group (CF₂) in 4,4-difluorocyclohexene often results in two distinct, strong stretching bands (asymmetric and symmetric).

Comparative IR Data:

CompoundC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
4,4-Difluorocyclohexene ~1660~3040Strong, multiple bands ~1100-1250
1-Fluorocyclohexene ~1675~3050Strong band ~1150-1200
3-Fluorocyclohexene ~1655~3030Strong band ~1050-1100

Integrated Analytical Workflow

A robust identification relies on a workflow that integrates data from multiple techniques. The following diagram illustrates a logical approach to distinguishing these isomers.

G cluster_0 Initial Analysis cluster_1 Primary Identification cluster_2 Definitive Confirmation Sample Isomeric Mixture GCMS GC-MS Analysis Sample->GCMS Inject MS_Data Mass Spectrum (Check M⁺ and Fragmentation) GCMS->MS_Data Provides GC_Data GC Retention Time (Compare relative elution) GCMS->GC_Data Provides NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS_Data->NMR Suggests Possible Structures GC_Data->NMR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data Acquire IR IR Spectroscopy IR_Data IR Spectrum (C=C, C-F Stretches) IR->IR_Data Acquire Final_ID Unambiguous Isomer Identification NMR_Data->Final_ID Confirms Structure IR_Data->Final_ID Corroborates Functional Groups

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of 4,4-Difluorocyclohexene

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The gem-difluorocyclohex...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The gem-difluorocyclohexane motif, in particular, offers a unique combination of metabolic stability, conformational rigidity, and altered electronic properties. 4,4-Difluorocyclohexene stands out as a versatile building block, providing a synthetically accessible entry point to a variety of saturated and functionalized difluorinated cyclohexane derivatives. This guide provides a comprehensive comparison of prevailing synthesis methods for 4,4-difluorocyclohexene, offering detailed experimental protocols, benchmarked analytical data, and an expert-driven analysis of the causality behind experimental choices to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of the 4,4-Difluorocyclohexene Scaffold

The introduction of a gem-difluoro group at the 4-position of a cyclohexene ring imparts significant changes to the molecule's physicochemical properties. The high electronegativity of fluorine can influence the reactivity of the double bond and serve as a lipophilic hydrogen bond acceptor, impacting molecular interactions and metabolic pathways. Consequently, 4,4-difluorocyclohexene is a valuable precursor for the synthesis of novel pharmacophores and advanced materials where precise control over polarity, permeability, and metabolic stability is paramount.

Comparative Analysis of Synthesis Methodologies

The primary and most direct route to 4,4-difluorocyclohexene involves a two-step sequence commencing with the reduction of 4,4-difluorocyclohexanone to 4,4-difluorocyclohexanol, followed by the dehydration of the resulting alcohol. This guide will benchmark the well-established acid-catalyzed dehydration against an alternative two-step elimination pathway proceeding through a tosylate intermediate.

Method 1: Direct Acid-Catalyzed Dehydration

This method represents the most straightforward approach, utilizing a strong acid to facilitate the elimination of water from 4,4-difluorocyclohexanol. The reaction typically proceeds via an E1 mechanism.

Causality of Experimental Choices: The choice of a strong, non-nucleophilic acid like phosphoric acid or sulfuric acid is critical. These acids protonate the hydroxyl group, converting it into a good leaving group (water). The use of heat is essential to overcome the activation energy for both the departure of the leaving group to form a carbocation intermediate and the subsequent elimination of a proton to form the alkene. Distillation of the product as it forms is a common strategy to shift the equilibrium of this reversible reaction towards the product, in accordance with Le Châtelier's principle.

Method 2: Two-Step Dehydration via Tosylate Formation and Elimination

This alternative approach avoids the often harsh conditions of direct acid-catalyzed dehydration by converting the alcohol into a tosylate ester, which is an excellent leaving group. Subsequent elimination is then induced by a non-nucleophilic base.

Causality of Experimental Choices: The conversion of the alcohol to a tosylate with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine proceeds under milder conditions than direct acid-catalyzed dehydration. The tosylate group is a superior leaving group compared to a protonated hydroxyl group, allowing for a more controlled elimination step. The use of a sterically hindered, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial to favor the E2 elimination pathway over potential SN2 substitution reactions. This two-step process can offer greater control and potentially higher yields, especially for substrates prone to rearrangement or side reactions under strongly acidic conditions.

Data Presentation: A Head-to-Head Comparison

ParameterMethod 1: Acid-Catalyzed DehydrationMethod 2: Tosylation-Elimination
Starting Material 4,4-Difluorocyclohexanol4,4-Difluorocyclohexanol
Key Reagents Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄)1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Reaction Conditions High temperature, with distillation1. 0°C to room temperature2. Elevated temperature
Plausible Yield Moderate to GoodGood to Excellent
Key Advantages One-step, readily available reagentsMilder conditions, potentially higher selectivity and yield, less prone to rearrangements
Key Disadvantages Harsh acidic conditions, potential for charring and side reactions, requires careful temperature control and distillation setup.Two-step process, requires more expensive reagents (TsCl, DBU)

Experimental Protocols

Synthesis of the Precursor: 4,4-Difluorocyclohexanol

A robust and high-yielding method for the preparation of the key precursor, 4,4-difluorocyclohexanol, involves the reduction of 4,4-difluorocyclohexanone.

Protocol:

  • To a solution of 4,4-difluorocyclohexanone (1.0 eq) in methanol at 0°C (ice bath), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 4,4-difluorocyclohexanol. This product is often of sufficient purity to be used in the subsequent dehydration step without further purification.

Synthesis_of_4_4_Difluorocyclohexanol 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexanone Reduction Reduction 4,4-Difluorocyclohexanone->Reduction NaBH4, Methanol 4,4-Difluorocyclohexanol 4,4-Difluorocyclohexanol Reduction->4,4-Difluorocyclohexanol

Caption: Synthesis of 4,4-Difluorocyclohexanol.

Method 1: Protocol for Acid-Catalyzed Dehydration

Protocol:

  • Assemble a fractional distillation apparatus.

  • In the distillation flask, combine 4,4-difluorocyclohexanol (1.0 eq) and concentrated phosphoric acid (0.3 eq).

  • Heat the mixture gently. The product, 4,4-difluorocyclohexene, will co-distill with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acidic residue, followed by a wash with brine.

  • Separate the organic layer and dry it over anhydrous calcium chloride (CaCl₂).

  • Perform a final simple distillation to obtain pure 4,4-difluorocyclohexene.

Acid_Catalyzed_Dehydration 4,4-Difluorocyclohexanol 4,4-Difluorocyclohexanol Dehydration Dehydration 4,4-Difluorocyclohexanol->Dehydration H3PO4, Heat 4,4-Difluorocyclohexene 4,4-Difluorocyclohexene Dehydration->4,4-Difluorocyclohexene Tosylation_Elimination cluster_0 Step 1: Tosylation cluster_1 Step 2: Elimination 4,4-Difluorocyclohexanol 4,4-Difluorocyclohexanol Tosylate Intermediate Tosylate Intermediate 4,4-Difluorocyclohexanol->Tosylate Intermediate TsCl, Pyridine 4,4-Difluorocyclohexene 4,4-Difluorocyclohexene Tosylate Intermediate->4,4-Difluorocyclohexene DBU, Heat

Safety & Regulatory Compliance

Safety

4,4-Difluorocyclohexene proper disposal procedures

4,4-Difluorocyclohexene Proper Disposal Procedures Executive Summary & Chemical Identity 4,4-Difluorocyclohexene is a fluorinated cyclic alkene often used as a building block in pharmaceutical synthesis. Its disposal req...

Author: BenchChem Technical Support Team. Date: February 2026

4,4-Difluorocyclohexene Proper Disposal Procedures

Executive Summary & Chemical Identity

4,4-Difluorocyclohexene is a fluorinated cyclic alkene often used as a building block in pharmaceutical synthesis. Its disposal requires strict adherence to halogenated organic solvent protocols.[1] Unlike standard organic waste, the presence of fluorine atoms necessitates incineration at specialized facilities equipped with scrubbers to neutralize hydrogen fluoride (HF) gas generated during combustion.

Chemical Profile for Disposal Logic:

Property Value / Classification Operational Implication
Chemical Class Halogenated Cycloalkene MUST be segregated from non-halogenated solvents.
Flammability Likely Flammable (Flash Point < 60°C)* Store in flammable safety cabinets; ground containers during transfer.
Reactivity Alkene (Unsaturated) Potential for polymerization if stored with strong acids/initiators.

| Incineration Byproduct | Hydrogen Fluoride (HF) | Requires disposal facilities with acid gas scrubbing capabilities. |

*Note: Flash point estimated based on the structural analog 4,4-Difluorocyclohexanone (65°C) and general cycloalkene trends. Treat as flammable liquid.[1]

Core Directive: The "Why" Behind the Protocol

Expert Insight: The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated wastes.

  • Causality: Non-halogenated solvents (e.g., Acetone, Ethanol) are often used as fuel blends in cement kilns (energy recovery). Halogenated solvents (like 4,4-Difluorocyclohexene) cannot be used this way because their combustion releases corrosive acid gases (HF, HCl).

  • Consequence: Contaminating a non-halogenated waste stream with even small amounts (>1,000 ppm) of 4,4-Difluorocyclohexene downgrades the entire container to "Halogenated," tripling disposal costs and complicating the destruction process.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before handling the waste, verify the stream composition.

  • Primary Stream: 4,4-Difluorocyclohexene (Mother liquor or pure substance).

  • Compatible Mixtures: Dichloromethane (DCM), Chloroform, Fluorobenzene.

  • INCOMPATIBLE Mixtures (Do NOT Combine):

    • Strong Oxidizers (Nitric Acid, Peroxides).

    • Alkali Metals (Lithium, Sodium) – Risk of defluorination/explosion.

    • Non-Halogenated Solvents (if trying to maintain a non-halogenated stream).[1][2][3][4]

Phase 2: Collection & Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or chemically resistant glass containers. Avoid standard metal cans if the waste is acidic or likely to generate HF over time.

  • Headspace: Leave at least 10-15% headspace in the container to allow for vapor expansion.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields: Chemical Name ("4,4-Difluorocyclohexene"), Hazard Class ("Flammable", "Toxic"), Date.

Phase 3: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Keep container within a secondary containment tray to capture potential leaks.

  • Ensure the cap is tightly closed when not actively adding waste (EPA Requirement).

Visual Workflows (Graphviz)

Figure 1: Waste Segregation Decision Tree

This logic ensures cost-efficiency and safety compliance during waste sorting.

WasteSegregation Start Waste Generation: 4,4-Difluorocyclohexene CheckHalogen Is it mixed with Non-Halogenated Solvents? Start->CheckHalogen Concentration Is Halogen content > 1,000 ppm? CheckHalogen->Concentration Yes StreamA Stream A: Halogenated Waste (High Temp Incineration) CheckHalogen->StreamA No (Pure/Halogen Mix) Concentration->StreamA Yes (Contaminated) StreamB Stream B: Non-Halogenated Waste (Fuel Blending) Concentration->StreamB No (Trace <0.1%)

Caption: Decision logic for classifying solvent waste streams to prevent costly cross-contamination.

Figure 2: Spill Response Workflow

Immediate actions for spills involving fluorinated cycloalkenes.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 100 mL) Inside Fume Hood Assess->Minor Major Major (> 100 mL) Or Outside Hood Assess->Major ActionMinor Absorb with Polypropylene Pads Minor->ActionMinor ActionMajor Evacuate Area Call EHS/Hazmat Major->ActionMajor Disposal Bag Waste as Halogenated Solid Debris ActionMinor->Disposal

Caption: Operational workflow for managing minor vs. major spills of 4,4-Difluorocyclohexene.

Regulatory & Compliance Framework

RCRA Waste Codes (USA):

  • D001 (Ignitable): Applicable if the flash point is < 60°C.

  • F-Listed Wastes (F001-F005): While specific to "spent solvents" like DCM or TCE, 4,4-Difluorocyclohexene is often co-mingled with these. If used as a solvent itself, it falls under general ignitable/toxic characteristic waste.

Transport (DOT):

  • Proper Shipping Name: Flammable Liquid, N.O.S. (contains 4,4-Difluorocyclohexene) or Halogenated Organic Liquid.

  • Hazard Class: 3 (Flammable).

References

  • National Institutes of Health (NIH) - PubChem. 1,4-Difluorocyclohexene Compound Summary. Retrieved from [Link]

  • University of British Columbia (UBC) Safety & Risk Services. Organic Solvent Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.